N-(1H-indazol-6-yl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-6-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H,(H,10,12)(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZWIBRGVUVPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377335 | |
| Record name | N-(1H-indazol-6-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99055-55-7 | |
| Record name | N-(1H-indazol-6-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: N-(1H-indazol-6-yl)thiourea
Structural Dynamics, Synthetic Pathways, and Pharmacophore Potential
Executive Summary
N-(1H-indazol-6-yl)thiourea represents a strategic fusion of two "privileged structures" in medicinal chemistry: the indazole scaffold and the thiourea linker. While indazoles are established hinge-binding motifs in kinase inhibitors (e.g., Axitinib, Linifanib), the incorporation of a thiourea moiety at the C6 position introduces unique hydrogen-bonding capabilities and metal-chelation potential. This guide provides a rigorous technical analysis of the molecule's structural behavior, validated synthetic protocols, and its application as a bioisostere in Type II kinase inhibition.
Molecular Architecture & Electronic Properties[1]
The efficacy of this compound is governed by its tautomeric flexibility and electronic distribution. Understanding these states is critical for predicting ligand-protein binding affinities.
1.1 Indazole Tautomerism
The indazole core exists in a dynamic equilibrium between the 1H- and 2H- tautomers. In the gas phase and non-polar solvents, the 1H-form is thermodynamically preferred (approx. 2–4 kcal/mol lower energy). However, in the polar environment of a protein binding pocket, the 2H-form often predominates to facilitate specific hydrogen bonding interactions with the kinase hinge region (e.g., interaction with the backbone of Glu/Met residues).
1.2 Thiourea Planarity and H-Bonding
The thiourea group (
-
Conformation: The thiourea moiety typically adopts a trans-cis or trans-trans conformation to minimize steric clash with the indazole C7 proton.
-
Chalcogen Bonding: The sulfur atom can engage in non-covalent chalcogen bonding interactions with carbonyl oxygens or aromatic
-systems in the target protein.
1.3 Tautomeric Equilibrium Diagram
The following diagram illustrates the critical tautomeric shifts affecting binding modes.
Figure 1: The dynamic equilibrium between 1H/2H indazole forms and Thione/Thiol thiourea states dictates binding specificity.
Synthetic Pathways[2][3][4]
Direct thiourea formation on the electron-rich amino-indazole requires careful control of pH and protecting groups to prevent regioselectivity issues (e.g., reaction at N1 of the indazole).
2.1 Retrosynthetic Analysis
The most robust route involves the reduction of 6-nitroindazole followed by reaction with a thiocarbonyl source.
-
Precursor: 6-Nitro-1H-indazole (commercially available).
-
Intermediate: 6-Amino-1H-indazole.
-
Reagent Choice: Benzoyl isothiocyanate is preferred over thiophosgene due to safety and ease of handling. The resulting benzoyl-thiourea is easily hydrolyzed to the free thiourea.
2.2 Validated Synthesis Protocol
Step 1: Reduction of 6-Nitroindazole
-
Dissolve 6-nitro-1H-indazole (10 mmol) in MeOH (50 mL).
-
Add 10% Pd/C (10 wt%) and stir under
atmosphere (balloon pressure) for 4 hours. -
Filter through Celite and concentrate to yield 6-amino-1H-indazole (Yield >90%).
Step 2: Thiourea Formation (The Benzoyl Isothiocyanate Method)
-
Acylation: Dissolve 6-amino-1H-indazole (5 mmol) in dry acetone (20 mL). Dropwise add benzoyl isothiocyanate (5.5 mmol). Reflux for 2 hours.
-
Hydrolysis: Evaporate acetone. Re-dissolve the residue in 10% NaOH solution (15 mL) and heat at 80°C for 30 minutes.
-
Note: This cleaves the benzoyl group, releasing the free thiourea.
-
-
Workup: Cool to RT and neutralize with dilute HCl to pH 7. The product, this compound, precipitates as an off-white solid.
-
Purification: Recrystallize from Ethanol/Water (8:2).
2.3 Synthesis Workflow Diagram
Figure 2: The benzoyl isothiocyanate route ensures high purity by avoiding polymerization side-reactions common with thiophosgene.
Structural Characterization Data[1][3][6][7][8][9][10][11]
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic standards.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | Indazole N1-H (broad, exchangeable) | |
| Thiourea -CS-NH -Ar | ||
| Indazole C3-H | ||
| Thiourea -CS-NH2 (Terminal) | ||
| 13C NMR | Thiourea C=S (Diagnostic peak) | |
| Indazole ring junction carbons | ||
| FT-IR | 3200-3400 cm | N-H stretching (Multiple bands) |
| 1250 cm | C=S stretching (Thione character) | |
| HRMS (ESI+) | [M+H]+ calc.[1] 193.0546 | Confirms molecular formula |
Medicinal Chemistry Applications
4.1 Kinase Inhibition (Type II Mode)
The this compound scaffold mimics the binding mode of clinically approved drugs like Linifanib or Axitinib .
-
Hinge Binding: The indazole N1/N2 nitrogens form hydrogen bonds with the kinase hinge region (e.g., ATP binding site).
-
DFG Interaction: The thiourea tail extends into the hydrophobic back pocket, interacting with the conserved DFG (Asp-Phe-Gly) motif. The thiourea H-bond donors can interact with the Glu side chain of the
C-helix or the backbone of the DFG-Asp.
4.2 Bioisosterism
The thiourea is a bioisostere of the urea group found in Sorafenib.
-
Advantage: Increased lipophilicity (LogP) and stronger H-bond donor acidity.
-
Risk: Potential toxicity due to metabolic oxidation (S-oxidation) to reactive intermediates. This is mitigated by substituting the terminal nitrogen to block metabolic hot spots.
4.3 Signaling Pathway Diagram
The following diagram details the mechanism of action within the VEGFR signaling cascade, a primary target for indazole-thiourea derivatives.
Figure 3: The molecule acts as an ATP-competitive inhibitor, blocking downstream PI3K/AKT signaling essential for tumor angiogenesis.
References
-
Li, P., et al. (2012).[3] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. Retrieved from [Link]
-
Abdelahi, M., et al. (2017).[4] Crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData. Retrieved from [Link]
-
Saeed, A., et al. (2013). Synthesis, characterization and antibacterial activity of new 1,2- and 1,4-bis(n'-substituted thioureido)benzene derivatives. South African Journal of Chemistry. Retrieved from [Link]
-
Zhang, L., et al. (2014). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
Sources
N-(1H-Indazol-6-yl)thiourea: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(1H-indazol-6-yl)thiourea core represents a compelling structural motif in contemporary medicinal chemistry, merging two pharmacologically significant moieties: the "privileged" indazole nucleus and the versatile thiourea linker. This guide provides a comprehensive technical overview of this scaffold, from the strategic rationale behind its design to its synthesis, characterization, and burgeoning applications in drug discovery. We will delve into the critical role of this compound derivatives as potent kinase inhibitors, particularly in the context of oncology, and explore their broader therapeutic potential. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the structure-activity relationships that govern the biological activity of this promising class of compounds.
Part 1: The Strategic Rationale for Hybridizing Indazole and Thiourea Moieties
The deliberate combination of well-characterized pharmacophores into a single molecular entity is a powerful strategy in drug design, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The this compound scaffold is a prime example of this "hybrid molecule" approach.
The Indazole Nucleus: A "Privileged" Scaffold in Drug Discovery
The indazole ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its ability to bind to a diverse range of biological targets with high affinity, a feature attributed to its rigid structure and capacity for various molecular interactions, including hydrogen bonding and π-π stacking.[2][3]
Derivatives of indazole have been extensively investigated and have shown a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of the indazole scaffold is underscored by its presence in a number of FDA-approved drugs.
The key precursor for the synthesis of the title scaffold is 6-aminoindazole, a versatile building block that allows for the introduction of various functional groups at the 6-position, making it a focal point for the development of new therapeutic agents.[4]
The Thiourea Linker: A Versatile Hydrogen Bonding Unit
The thiourea moiety is a functional group renowned for its ability to form strong hydrogen bonds through its N-H protons and sulfur atom.[1][5] This characteristic enables thiourea derivatives to effectively interact with biological macromolecules such as enzymes and proteins.[1][5] The thiourea scaffold itself is associated with a wide array of biological effects, including antimicrobial, antiviral, and antiproliferative activities.[6][7]
Thiourea derivatives are also valuable intermediates in the synthesis of various heterocyclic compounds.[6] Their ability to act as both hydrogen bond donors and acceptors makes them highly effective in modulating biological systems.
Synergistic Potential
The strategic fusion of the indazole nucleus with the thiourea linker in this compound creates a molecule with the potential for synergistic or additive pharmacological effects. The indazole moiety can serve as an anchor, binding to a specific pocket of a target protein, while the thiourea group can form additional hydrogen bonds, enhancing the overall binding affinity and modulating the compound's electronic and steric properties. This dual-functionality is a cornerstone of the therapeutic potential of this scaffold.
Part 2: Synthesis and Characterization
The synthesis of this compound derivatives is a multi-step process that begins with the preparation of the key precursor, 6-aminoindazole.
Synthetic Pathways to this compound
The most common route to 6-aminoindazole involves the reduction of the commercially available 6-nitro-1H-indazole.[8][9]
Experimental Protocol: Synthesis of 6-Aminoindazole [8]
-
Reaction Setup: In a suitable reaction vessel, suspend 6-nitro-1H-indazole (1.0 eq.) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w of the starting material).
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 6-aminoindazole as a solid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
review of thiourea derivatives in drug discovery
An In-Depth Technical Guide to Thiourea Derivatives in Drug Discovery
Abstract
The thiourea scaffold, characterized by the SC(NH₂)₂ core structure, represents a cornerstone in modern medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and unique electronic properties have established it as a "privileged" structure in the design of novel therapeutic agents. The ability of the thiourea moiety's N-H groups to act as potent hydrogen bond donors, coupled with the sulfur atom's role as an acceptor and metal chelator, allows for high-affinity interactions with a multitude of biological targets.[1][2][3] This guide provides a comprehensive exploration of thiourea derivatives, covering their synthesis, diverse pharmacological activities, mechanisms of action, and the critical structure-activity relationships that govern their efficacy. It is intended for researchers and professionals in the field of drug discovery, offering field-proven insights and detailed protocols to facilitate the development of next-generation thiourea-based therapeutics.
The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry
Thiourea is an organosulfur compound analogous to urea, where the oxygen atom is replaced by a sulfur atom.[2] This substitution dramatically alters the molecule's chemical properties, imparting a unique profile for biological interactions. Thiourea derivatives are broadly classified based on the number of substituents on their nitrogen atoms into mono-, di-, tri-, and tetra-substituted variants.[2] This structural versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and electronic distribution, which are paramount for pharmacokinetic and pharmacodynamic optimization.
Synthesis of Thiourea Derivatives: Core Methodologies
The synthetic tractability of thiourea derivatives is a key advantage in drug discovery, enabling the rapid generation of diverse chemical libraries for screening.
Primary Synthesis via Isothiocyanates
The most common and versatile method for synthesizing N,N'-disubstituted thioureas involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1][4] This reaction is typically high-yielding and proceeds under mild conditions.
-
Causality: The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to attack by the lone pair of electrons on the amine's nitrogen atom. The choice of solvent and temperature can be adjusted to accommodate the reactivity of various amine and isothiocyanate starting materials.
Synthesis from Carbon Disulfide
An alternative "green chemistry" approach involves a one-pot reaction of amines with carbon disulfide (CS₂).[1][4] This method often proceeds through a dithiocarbamate intermediate, which then reacts with another amine molecule to form the thiourea derivative.[4]
Pharmacological Landscape of Thiourea Derivatives
Thiourea derivatives exhibit a remarkably broad spectrum of biological activities, positioning them as valuable scaffolds for targeting numerous diseases.[5][6]
Anticancer Activity
Thiourea derivatives have emerged as potent anticancer agents, acting through diverse mechanisms of action.[5][7][8][9]
-
Mechanism of Action - Kinase Inhibition: A primary anticancer strategy for thiourea derivatives is the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[7][9] Many derivatives function as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][10][11] The thiourea moiety often anchors the inhibitor in the ATP-binding pocket of the kinase, forming key hydrogen bonds with hinge region residues. Sorafenib, an approved multi-kinase inhibitor for treating kidney and liver cancers, notably features a urea moiety, and numerous thiourea-based analogs have been developed with enhanced activity.[10]
-
Other Anticancer Mechanisms: Beyond kinase inhibition, thiourea-based compounds have been shown to inhibit topoisomerases, carbonic anhydrase, and sirtuins, and to induce apoptosis in cancer cells.[7][9][11]
| Compound Class | Target Cell Line(s) | Reported IC₅₀ Values (µM) | Reference |
| Benzodioxole-thiourea hybrids | HCT116, HepG2, MCF-7 | 1.11 - 7.0 | [11] |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [5] |
| Bis-thiourea derivatives | Human Leukemia | As low as 1.50 | [5] |
| N,N'-diarylthioureas | A549 (Lung) | As low as 0.2 | [3] |
Table 1: Examples of In Vitro Anticancer Activity of Thiourea Derivatives.
Antiviral Activity
The thiourea scaffold is integral to several classes of antiviral agents.
-
Anti-HIV Agents: Certain thiourea derivatives act as dual inhibitors, targeting both the HIV-1 capsid protein (CA) and the human host factor cyclophilin A (CypA), both of which are critical for viral replication.[12]
-
Anti-Hepatitis Agents: N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) has demonstrated potent in vitro activity against the Hepatitis B virus (HBV) by inhibiting its replication.[13] Other patented derivatives have been developed for treating Hepatitis C virus (HCV) infection.[14]
-
Broad-Spectrum Antivirals: Acylthiourea derivatives have shown broad-spectrum activity against a diverse range of viruses, including vaccinia virus, Rift Valley fever virus, influenza virus, and dengue virus, with some compounds displaying sub-micromolar efficacy.[15]
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, thiourea derivatives represent a promising avenue for the development of new anti-infective drugs.[5][16]
-
Mechanism of Action: Their antibacterial effects are often attributed to the inhibition of essential bacterial enzymes like DNA gyrase, topoisomerase IV, and β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial in the mycolic acid pathway of Mycobacterium tuberculosis.[17][18]
-
Spectrum of Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria, as well as various fungal species.[16][17][19]
| Compound Class | Target Organism(s) | Reported MIC Values (µg/mL) | Reference |
| 3-amino-1H-1,2,4-triazole hybrids | S. aureus, S. epidermidis | 4 - 32 | [19] |
| Benzothiazole-thiourea hybrids | Various bacteria and fungi | Comparable to reference drugs | [5] |
| Phenyl & Pyridinyl derivatives | Various bacteria and fungi | Potent activity reported | [16] |
Table 2: Examples of In Vitro Antimicrobial Activity of Thiourea Derivatives.
Other Therapeutic Applications
The versatility of the thiourea scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory: Inhibition of targets like MAP kinase-activated protein kinase 2 (MK-2) and COX-2.[20][21]
-
Antithyroid: Derivatives like propylthiouracil inhibit the thyroid peroxidase enzyme to treat hyperthyroidism.[22]
-
Enzyme Inhibition: Potent inhibition of enzymes such as urease, lipoxygenase, and xanthine oxidase has been reported.[23][24]
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies are crucial for optimizing the potency and selectivity of thiourea derivatives.
-
Role of Aromatic Substituents: The presence and position of substituents on aryl rings attached to the thiourea nitrogens significantly impact biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance potency.[16][18] This is attributed to an increase in the acidity of the N-H protons, strengthening their hydrogen-bonding capability with target proteins.
-
Impact of Lipophilicity: Modulating lipophilicity by introducing alkyl or halogen groups can improve membrane permeability and bioavailability, leading to better bacteriostatic action.[18]
-
The Spacer Element: In some designs, a flexible carbon spacer between the thiourea core and an aromatic ring has been shown to increase activity, suggesting an optimal conformational arrangement is required for target binding.[18]
Key Experimental Protocols
General Protocol for Synthesis of a 1,3-Disubstituted Thiourea
This protocol is a representative example and must be adapted based on the specific reactants used.
-
Reactant Preparation: Dissolve the selected aromatic or aliphatic amine (1.0 eq) in a suitable solvent (e.g., acetone, ethanol, or DMF) in a round-bottom flask.
-
Addition: To the stirred solution, add the corresponding isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a cold solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final compound with high purity.
-
Characterization: Confirm the structure and purity of the final compound using Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).
Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiourea derivatives in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
References
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
-
ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]
-
Gao, L., et al. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design, 76(1), 25-33. [Link]
-
Li, G., et al. (2012). A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors. International Journal of Molecular Sciences, 13(6), 7690-7711. [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Ravichandran, V., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]
-
Suzana, S., et al. (2023). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of peptidoglycan. Pharmacy Education, 23(4), 21-26. [Link]
-
Ghorab, M. M., et al. (2017). Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry, 17(10). [Link]
-
Paneth, A., et al. (2020). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry. [Link]
-
Ingenta Connect. (2009). Urea Derivatives as Anticancer Agents. Ingenta Connect. [Link]
-
Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Pop, R., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]
-
Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. [Link]
-
Tilley, J. W., et al. (1979). Adamantylthiourea derivatives as antiviral agents. Journal of Medicinal Chemistry, 22(8), 1009-10. [Link]
-
Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 1-20. [Link]
-
Vardhan, D. M. S., et al. (2013). Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors. Protein and Peptide Letters, 20(8), 888-97. [Link]
-
Kesteleyn, B., et al. (2012). SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4388-92. [Link]
-
Navarrete-Vázquez, G., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3192. [Link]
-
Pathare, R. S., et al. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2433-2436. [Link]
-
Pitucha, M. (Ed.). (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]
-
Ingenta Connect. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Ingenta Connect. [Link]
-
Ravichandran, V., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery, 16(6), 618-624. [Link]
-
Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]
- Hong, Z., et al. (2011). Thiourea derivatives. U.S.
-
ResearchGate. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate. [Link]
- Gündel, W., et al. (1965). New process for the preparation of thiourea derivatives. U.S.
- Kim, K., et al. (2006). Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability.
-
Bano, B., et al. (2023). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. [Link]
-
Kong, X., et al. (2016). Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 21(1), 103. [Link]
-
Al-Harbi, R. A. K., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1536-1549. [Link]
-
Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Request PDF. [Link]
-
European Patent Office. (1992). Water-soluble thiourea dioxide derivatives and process for preparing same. [Link]
-
PubChem. (n.d.). Production of thiourea - Patent US-3723522-A. [Link]
-
Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]
-
Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2707. [Link]
-
Popa, M. I., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 12(12), 1686. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 6. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Urea Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. US7897764B2 - Thiourea derivatives - Google Patents [patents.google.com]
- 15. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 18. nanobioletters.com [nanobioletters.com]
- 19. benthamscience.com [benthamscience.com]
- 20. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. m.youtube.com [m.youtube.com]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. farmaciajournal.com [farmaciajournal.com]
Methodological & Application
Application Note: A Biochemical Assay for the Characterization of Polo-like Kinase 4 (PLK4) Inhibitors
Abstract
This document provides a comprehensive, field-proven protocol for conducting a biochemical Polo-like Kinase 4 (PLK4) inhibition assay. PLK4 is a critical regulator of centriole duplication, and its dysregulation is implicated in tumorigenesis, making it a high-value target for cancer therapy.[1][2][3][4] This guide details the use of a luminescence-based kinase assay to determine the in vitro potency (IC50) of potential inhibitors, using the hypothetical compound N-(1H-indazol-6-yl)thiourea as an exemplar test article. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data analysis.
Introduction: The Rationale for Targeting PLK4
Polo-like Kinase 4 (PLK4) is a unique serine/threonine kinase that functions as the master regulator of centriole duplication, a process essential for the formation of centrosomes and, consequently, the mitotic spindle.[5][6][7] The precise control of PLK4 activity ensures that centrioles duplicate exactly once per cell cycle, thereby maintaining genomic integrity.[1][4] Overexpression of PLK4 is linked to centriole amplification, which can lead to chromosomal instability—a hallmark of many cancers.[2][3] This has positioned PLK4 as a compelling therapeutic target for oncology.
The development of selective small-molecule inhibitors is a primary strategy for interrogating and targeting kinases like PLK4.[8][9] Medicinal chemistry often leverages "privileged structures"—scaffolds known to bind to a variety of biological targets. The indazole ring is one such scaffold, found in numerous kinase inhibitors.[9][10] Similarly, the thiourea moiety is a versatile functional group known for its hydrogen bonding capacity and wide range of biological activities, including antiproliferative effects.[11][12]
This protocol describes a robust method to evaluate compounds that, like this compound, combine such promising scaffolds. We will utilize the ADP-Glo™ Kinase Assay, a sensitive and reliable platform for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[6][13][14]
The PLK4 Signaling Pathway and its Role in Centriole Duplication
PLK4 activity is tightly regulated throughout the cell cycle. Its primary role is to initiate the formation of a new procentriole on the wall of a parent centriole during the G1/S phase transition. This process is critical for establishing the bipolar spindle required for accurate chromosome segregation in mitosis.
Figure 1: Role of PLK4 in Centriole Duplication. PLK4 is recruited to the parent centriole in S phase, where its kinase activity initiates the assembly of a new procentriole. Small-molecule inhibitors block this activity, preventing centrosome duplication.
Assay Principle: Luminescence-Based Detection of Kinase Activity
The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction. The intensity of the luminescent signal is directly proportional to kinase activity.
-
Kinase Reaction: Recombinant PLK4 enzyme phosphorylates a suitable substrate (e.g., Myelin Basic Protein) in the presence of ATP. Inhibitors compete with ATP, reducing the amount of ADP produced.
-
ADP Detection:
-
Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Step 2: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable, "glow-type" luminescent signal.[13][15]
-
Figure 3: Step-by-Step Experimental Workflow. This flowchart outlines the sequential addition of reagents and incubation periods for the PLK4 inhibition assay.
Plate Setup and Execution
-
Compound Addition: Using a multichannel pipette or automated liquid handler, add 2.5 µL of the 4X test article serial dilutions to the appropriate wells of a 384-well white assay plate.
-
100% Activity Control (Max Signal): Add 2.5 µL of 1X Kinase Buffer containing 4% DMSO.
-
0% Activity Control (Min Signal): Add 2.5 µL of 4X Staurosporine (a potent, non-selective kinase inhibitor) or another known PLK4 inhibitor.
-
Background Control (-Enzyme): Add 2.5 µL of 1X Kinase Buffer containing 4% DMSO.
-
-
Enzyme Addition: Add 5 µL of the 2X PLK4 Enzyme Solution to all wells except the "-Enzyme" background controls. To the background wells, add 5 µL of 1X Kinase Buffer.
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X Substrate/ATP Solution to all wells. The final volume is now 10 µL.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes.
-
Terminate Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix on a plate shaker and incubate at room temperature for 40 minutes. [13]6. Develop Signal: Add 20 µL of Kinase Detection Reagent to all wells. Mix on a plate shaker and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize. [15]7. Data Acquisition: Read the plate on a luminometer (e.g., BMG PHERAstar, PerkinElmer EnVision).
Data Analysis and Interpretation
Accurate data analysis is essential for determining inhibitor potency.
Calculation of Percent Inhibition
-
Average Controls: Calculate the average relative light unit (RLU) values for the background, 0% activity, and 100% activity controls.
-
Correct for Background: Subtract the average background RLU from all data points.
-
Normalize Data: Calculate the percent inhibition for each concentration of the test article using the following formula:
% Inhibition = 100 * (1 - (RLU_Test_Compound - RLU_0%_Activity) / (RLU_100%_Activity - RLU_0%_Activity))
IC50 Determination
-
Plot Data: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Dotmatics) to fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. The IC50 is the concentration of an inhibitor where the response is reduced by half.
| [Inhibitor] (nM) | Raw RLU | Background-Subtracted RLU | % Inhibition |
| 0 (100% Activity) | 850,000 | 845,000 | 0.0% |
| 0.5 | 830,000 | 825,000 | 2.4% |
| 2.0 | 750,000 | 745,000 | 11.8% |
| 8.0 | 550,000 | 545,000 | 35.5% |
| 25.0 (IC50) | 430,000 | 425,000 | 50.0% |
| 100 | 150,000 | 145,000 | 82.8% |
| 400 | 40,000 | 35,000 | 96.4% |
| 1000 | 20,000 | 15,000 | 98.8% |
| Staurosporine (0% Activity) | 15,000 | 10,000 | 100.0% |
| No Enzyme (Background) | 5,000 | 0 | N/A |
Assay Validation and Trustworthiness
To ensure the reliability and reproducibility of the assay, it is crucial to include validation metrics.
-
Z'-Factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p, 100% activity) and negative (n, 0% activity) controls.
Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
An assay is considered robust and reliable for screening if the Z'-factor is > 0.5 . This calculation should be performed for each plate to validate its performance.
-
Reproducibility: The IC50 values for control compounds should be consistent across multiple experiments, typically within a two- to three-fold range.
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for assessing the inhibitory activity of compounds against Polo-like Kinase 4. By following this guide, researchers can reliably determine the potency of novel chemical entities like this compound, contributing to the discovery of new therapeutic agents for cancer treatment. The emphasis on proper controls, systematic data analysis, and assay validation ensures the generation of trustworthy and high-quality data.
References
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]
-
Abstract 4998: Selective PLK4 inhibition demonstrates synthetic lethality in TRIM37 amplified neuroblastoma and breast cancer models while less selective inhibitors do not. AACR Journals. Available at: [Link]
-
The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. ResearchGate. Available at: [Link]
-
N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. Available at: [Link]
-
Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Portland Press. Available at: [Link]
-
Polo-like kinase 4 homodimerization and condensate formation regulate its own protein levels but are not required for centriole assembly. PubMed Central. Available at: [Link]
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. Available at: [Link]
-
Polo-like kinase 4 inhibition: a strategy for cancer therapy?. PubMed Central. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Recombinant Human PLK4 Protein, P44-12G. Sino Biological. Available at: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK4 Kinase Enzyme System [promega.com]
- 6. promega.com [promega.com]
- 7. Polo-like kinase 4 homodimerization and condensate formation regulate its own protein levels but are not required for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N,N'-Di(1H-indazol-6-yl)thiourea | 7255-94-9 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. promega.com [promega.com]
Experimental Protocol for the Synthesis of N-(1H-indazol-6-yl)thiourea
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(1H-indazol-6-yl)thiourea, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore found in numerous therapeutic agents, while the thiourea moiety is a versatile functional group known for its diverse biological activities and utility as a synthetic intermediate.[1][2][3] This guide details a reliable two-part synthetic strategy designed for clarity and reproducibility in a standard laboratory setting. Part I describes the catalytic hydrogenation of 6-nitro-1H-indazole to produce the key intermediate, 6-amino-1H-indazole. Part II outlines the subsequent conversion of this amine to the target this compound via a robust two-step sequence involving the formation and subsequent hydrolysis of an N-benzoylthiourea intermediate. This protocol emphasizes the rationale behind procedural choices, safety considerations, and detailed characterization of the final product.
Introduction
The convergence of indazole and thiourea scaffolds into a single molecular entity, this compound, presents a compelling target for researchers in drug discovery. Indazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects, often as kinase inhibitors.[1][4] Similarly, thiourea derivatives are recognized as important structural motifs in biologically active compounds and serve as crucial intermediates for the synthesis of various heterocycles.[5]
The synthetic pathway detailed herein is designed to be both efficient and accessible. The initial step involves the reduction of a commercially available nitroindazole, a standard and high-yielding transformation.[5][6] The subsequent formation of the monosubstituted thiourea is achieved using a well-established method that employs benzoyl isothiocyanate as a protecting and activating group, ensuring a clean conversion to the desired product upon hydrolysis.[5][7] This document serves as a practical guide for researchers, providing not just a recipe but a foundational understanding of the synthetic process.
Overall Synthetic Scheme
The synthesis proceeds in two main parts as illustrated below.
Figure 1: Overall two-part reaction scheme.
Part 1: Synthesis of 6-Amino-1H-indazole
Principle and Rationale
The conversion of 6-nitro-1H-indazole to 6-amino-1H-indazole is a critical first step. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation. This technique is widely employed for nitro group reductions due to its high efficiency, excellent yields, and clean reaction profile, which simplifies product purification.[5] The reaction proceeds by the catalytic transfer of hydrogen gas to the nitro group on the surface of the palladium catalyst, reducing it to an amine with water as the only byproduct.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 6-Nitro-1H-indazole | 98% or higher | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10% wt. basis, dry | Acros Organics |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Hydrogen (H₂) Gas | High purity, in cylinder with regulator | Airgas |
| Celite® 545 | Filtration aid | Sigma-Aldrich |
| Round-bottom flask | 500 mL, with stir bar | --- |
| Hydrogenation balloon | Heavy-walled rubber balloon | --- |
| Three-way adapter | For vacuum/gas inlet | --- |
| Buchner funnel & filter flask | --- | --- |
| Rotary evaporator | --- | --- |
Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 6-nitro-1H-indazole (e.g., 10.0 g, 61.3 mmol).
-
Solvent Addition: Add 250 mL of anhydrous methanol to the flask and stir the mixture to form a suspension.
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, ~10% by weight of the starting material) to the suspension. Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle in a well-ventilated area, away from ignition sources.
-
Hydrogenation: Securely attach a three-way adapter to the flask. Evacuate the flask atmosphere by applying a vacuum and then backfill with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert hydrogen atmosphere.
-
Reaction Execution: Allow the reaction to stir vigorously at room temperature overnight (12-16 hours) under a positive pressure of hydrogen (maintained by the balloon). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Catalyst Filtration: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® 545 in a Buchner funnel to remove the Pd/C catalyst. Safety Note: The filtered catalyst is pyrophoric and must be kept wet with water or solvent to prevent ignition. Quench carefully with water before disposal.
-
Workup and Isolation: Wash the Celite pad with additional methanol (2 x 50 mL) to recover any adsorbed product. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Product: The resulting solid is 6-amino-1H-indazole, which is typically obtained in high purity and yield (often >90%) and can be used in the next step without further purification.[5]
Part 2: Synthesis of this compound
Principle and Rationale
This part of the synthesis converts the primary aromatic amine into a monosubstituted thiourea. A direct, one-step conversion can be challenging to control. Therefore, a more reliable two-step procedure is employed. First, benzoyl isothiocyanate is generated in situ from benzoyl chloride and potassium thiocyanate.[7][8] The 6-amino-1H-indazole then reacts with this intermediate via nucleophilic addition to form a stable, easily purified N-benzoyl-N'-(1H-indazol-6-yl)thiourea.[5][9] In the final step, the benzoyl protecting group is selectively removed under basic hydrolysis to yield the target this compound. This method prevents the formation of undesired symmetrical di-substituted thiourea byproducts and generally provides a clean final product.[5]
Step 2a: Synthesis of N-Benzoyl-N'-(1H-indazol-6-yl)thiourea
| Reagent/Equipment | Grade/Specification |
| Benzoyl Chloride | 99% or higher |
| Potassium Thiocyanate (KSCN) | 99% or higher, dried |
| Acetone | Anhydrous |
| 6-Amino-1H-indazole | From Part 1 |
| Round-bottom flask | 250 mL, with stir bar |
| Reflux condenser | --- |
| Heating mantle | --- |
Protocol (Step 2a)
-
Prepare Benzoyl Isothiocyanate: In a 250 mL round-bottom flask, dissolve potassium thiocyanate (5.9 g, 60.7 mmol) in 100 mL of anhydrous acetone. Stir the solution vigorously and add benzoyl chloride (7.1 mL, 60.7 mmol) dropwise over 10 minutes. A white precipitate (KCl) will form.
-
Reaction Initiation: Heat the mixture to reflux and maintain for 45-60 minutes to ensure complete formation of the benzoyl isothiocyanate intermediate.[8]
-
Amine Addition: While the mixture is still warm, add a solution of 6-amino-1H-indazole (7.0 g, 52.6 mmol) in 50 mL of acetone dropwise to the reaction flask.
-
Reaction Completion: Continue to heat the mixture at reflux for an additional 2-3 hours. Monitor the reaction by TLC.
-
Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into a beaker containing 500 mL of cold water with stirring. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield pure N-benzoyl-N'-(1H-indazol-6-yl)thiourea as a solid.
Step 2b: Hydrolysis to this compound
| Reagent/Equipment | Grade/Specification |
| N-Benzoyl-N'-(1H-indazol-6-yl)thiourea | From Step 2a |
| Sodium Hydroxide (NaOH) | Pellets, 98% |
| Water (H₂O) | Deionized |
| Hydrochloric Acid (HCl) | 2M solution |
| Round-bottom flask | 250 mL |
| Reflux condenser | --- |
Protocol (Step 2b)
-
Reaction Setup: Place the N-benzoyl-N'-(1H-indazol-6-yl)thiourea (e.g., 10.0 g, 32.3 mmol) in a 250 mL round-bottom flask.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (100 mL). Heat the mixture to reflux for 4-6 hours, until TLC analysis indicates the complete consumption of the starting material.[5]
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~7 by the slow addition of 2M HCl. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 30 mL) and dry under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to afford pure this compound.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | ~13.0 ppm (s, 1H, indazole NH), ~9.7 ppm (s, 1H, Ar-NH), ~8.0 ppm (s, 1H, indazole C3-H), ~7.2-7.8 ppm (m, 3H, Ar-H), ~7.5 ppm (br s, 2H, -CS-NH₂)[10][11] |
| ¹³C NMR (DMSO-d₆) | ~182 ppm (C=S), signals corresponding to the indazole aromatic carbons. |
| IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching), ~1620 (C=N stretching), ~1550 (N-H bending), ~1350 (C=S stretching) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₈H₈N₄S: 193.05; found: 193.xx |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
References
-
Kaupp, G., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(9), 2736-2743. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Baghdad Science Journal. Available at: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]
-
Li, X., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (1972). Method for the preparation of aryl isothiocyanates. US3637787A.
-
Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Available at: [Link]
-
Abosadiya, H. M., et al. (2007). N-Benzoyl-N′-(3-hydroxyphenyl)thiourea. Acta Crystallographica Section E. Available at: [Link]
-
Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available at: [Link]
-
Ali, B., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available at: [Link]
-
ResearchGate. (2011). 1H-NMR spectra of the thiourea derivatives. Available at: [Link]
-
Taylor, E. C., & Dolinski, R. J. (1968). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C. Available at: [Link]
-
ResearchGate. (2015). Characterization of some amino acid derivatives of benzoyl isothiocyanate: Crystal structures and theoretical prediction of their reactivity. Available at: [Link]
-
ResearchGate. (2000). 1H NMR spectra of powder thiourea-C2Cl6 inclusion compound at different temperatures. Available at: [Link]
-
MDPI. (2021). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Available at: [Link]
-
Do, H. T. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. Available at: [Link]
-
DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link]
-
Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Available at: [Link]
-
ResearchGate. (2018). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Available at: [Link]
-
Taylor, E. C., & Dolinski, R. J. (1968). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData. Available at: [Link]
Sources
- 1. scitoys.com [scitoys.com]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Evaluating the Efficacy of N-(1H-indazol-6-yl)thiourea
Introduction: Unveiling the Therapeutic Potential of a Novel Thiourea-Indazole Hybrid
N-(1H-indazol-6-yl)thiourea emerges from a chemical lineage of significant pharmacological interest. It marries the structural features of two key pharmacophores: indazole and thiourea. The indazole ring is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, including protein kinases.[1] Thiourea derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[2][3][4] This unique hybrid structure suggests a promising starting point for the discovery of a novel therapeutic agent, particularly in the realm of oncology.
A structurally related compound, N-(1H-indazol-6-yl)benzenesulfonamide, has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4), exhibiting significant anti-proliferative effects against breast cancer cells. PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a compelling target for cancer therapy.[4] This precedent provides a strong rationale for investigating the anti-cancer efficacy of this compound and exploring its potential as a modulator of key cellular processes such as proliferation, apoptosis, and cell cycle progression.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays required to rigorously evaluate the efficacy of this compound. The proposed workflow is designed as a tiered approach, beginning with broad-spectrum screening for anti-proliferative activity and progressively moving towards more detailed mechanistic studies to elucidate the compound's mode of action.
Experimental Workflow: A Tiered Approach to Efficacy Evaluation
A systematic evaluation of this compound's efficacy begins with establishing its impact on cancer cell viability and proliferation. Positive results from these primary assays will then warrant a deeper investigation into the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest. Finally, target-based assays can be employed to determine if the compound interacts with specific molecular targets, such as the PLK4 signaling pathway.
Caption: Tiered experimental workflow for evaluating this compound efficacy.
Part 1: Primary Screening - Assessing Anti-proliferative and Cytotoxic Effects
The initial step is to determine whether this compound affects the viability and proliferation of cancer cells. This is typically achieved by treating a panel of cancer cell lines with a range of compound concentrations and measuring cell viability after a defined incubation period (e.g., 24, 48, and 72 hours).
MTT Assay for Cell Viability
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5][6] This assay is a robust and cost-effective method for initial screening of a compound's cytotoxic potential.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 540-590 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
CellTiter-Glo® Luminescent Cell Viability Assay
Scientific Rationale: The CellTiter-Glo® assay is a more sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[8][9] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[8] Its "add-mix-measure" format is particularly well-suited for high-throughput screening.[10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired time points.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2] Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Hypothetical Data Summary for Primary Screening:
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) of this compound |
| MCF-7 (Breast Cancer) | MTT | 72 | 5.2 |
| A549 (Lung Cancer) | MTT | 72 | 8.9 |
| HCT116 (Colon Cancer) | CellTiter-Glo® | 48 | 3.8 |
| PC-3 (Prostate Cancer) | CellTiter-Glo® | 48 | 12.5 |
Part 2: Secondary Mechanistic Assays - Unraveling the Mode of Action
Once the anti-proliferative effects of this compound are confirmed, the next step is to investigate how the compound exerts these effects. The two most common mechanisms for anti-cancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Apoptosis Assays
Scientific Rationale: Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[11][12] Measuring the activity of these caspases provides a direct indication of apoptosis induction.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the IC₅₀ value for a time period determined by preliminary experiments (e.g., 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours.[12] Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Scientific Rationale: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and incubate for 10-15 minutes at room temperature in the dark.[14]
-
PI Addition: Add PI staining solution just before analysis.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Hypothetical Data Summary for Apoptosis Assays:
| Assay | Treatment (24h) | Result |
| Caspase-3/7 Activity | Vehicle Control | 1.0-fold |
| 5 µM Compound | 4.5-fold increase | |
| Annexin V/PI Staining | Vehicle Control | 95% Viable, 3% Early Apoptotic, 1% Late Apoptotic, 1% Necrotic |
| 5 µM Compound | 40% Viable, 35% Early Apoptotic, 20% Late Apoptotic, 5% Necrotic |
Cell Cycle Analysis
Scientific Rationale: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[15] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[15] By staining cells with PI and analyzing them by flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle.[15]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for a relevant time period (e.g., 24 hours). Harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[16][17]
-
Staining: Wash the cells with PBS and then resuspend them in a PI staining solution containing RNase A.[18] The RNase A is necessary to degrade double-stranded RNA, which PI can also bind to.[18]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the cells by flow cytometry, collecting the PI fluorescence signal on a linear scale.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Hypothetical Data Summary for Cell Cycle Analysis:
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55% | 25% | 20% |
| 5 µM Compound | 15% | 10% | 75% |
Part 3: Tertiary Target-Based Assays - Investigating the PLK4 Signaling Pathway
Given that a structurally similar compound is a potent PLK4 inhibitor, a logical next step is to investigate whether this compound affects the PLK4 signaling pathway. PLK4 is a master regulator of centriole duplication, a process that is essential for proper cell division.[4]
PLK4 Signaling Pathway Overview
PLK4 is a serine/threonine kinase that localizes to centrosomes and governs the formation of new centrioles during the cell cycle.[4] Its activity is tightly regulated to ensure that each cell duplicates its centrosomes only once per cell cycle. Overexpression of PLK4 can lead to centrosome amplification, which is a hallmark of many cancers and can contribute to genomic instability.[4]
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Western Blotting for PLK4 Pathway Proteins
Scientific Rationale: Western blotting is a powerful technique to assess the levels and activation status of specific proteins within a cell. To investigate the effect of this compound on the PLK4 pathway, one can measure the expression levels of PLK4 itself and key downstream proteins. A change in the phosphorylation status of a downstream target can indicate an effect on PLK4's kinase activity.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against PLK4, phosphorylated downstream targets (if known), and a loading control (e.g., GAPDH or β-actin).[19]
-
Detection: Incubate the membrane with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
Hypothetical Data Summary for Western Blotting:
| Protein | Treatment (24h) | Relative Expression/Phosphorylation (normalized to loading control) |
| PLK4 | Vehicle Control | 1.0 |
| 5 µM Compound | 0.4 | |
| p-STIL (a PLK4 substrate) | Vehicle Control | 1.0 |
| 5 µM Compound | 0.2 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound's efficacy as a potential anti-cancer agent. By progressing through primary screening, mechanistic assays, and target-based investigations, researchers can build a comprehensive profile of the compound's cellular effects.
Positive findings from these cell-based assays would provide a strong foundation for further preclinical development, including in vivo efficacy studies in animal models and more detailed toxicological assessments. The ultimate goal is to determine if this compound represents a viable candidate for a novel and effective cancer therapeutic.
References
-
He, L., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. Available at: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
UT Health San Antonio. DNA Cell Cycle Analysis with PI. Available at: [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Available at: [Link]
-
JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available at: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]
-
ResearchGate. (2016). Schematic diagram illustrates PLK4 distribution and functions... Available at: [Link]
-
YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Available at: [Link]
-
PubMed Central. (2022). PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas. Available at: [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
NIH. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available at: [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. promega.com [promega.com]
- 3. youtube.com [youtube.com]
- 4. promega.com [promega.com]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. stemcell.com [stemcell.com]
- 12. mpbio.com [mpbio.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Assessment of N-(1H-indazol-6-yl)thiourea
Introduction & Scientific Context
The N-(1H-indazol-6-yl)thiourea scaffold represents a "privileged structure" in medicinal chemistry, frequently designed to target specific kinases (e.g., PLK4, VEGFR) or to act as a DNA-binding antimicrobial agent. The 1H-indazole moiety mimics the purine ring of ATP, facilitating binding to kinase hinge regions, while the thiourea linker provides hydrogen-bonding capabilities and potential redox modulation.
Critical Mechanistic Insight (The "Why")
While standard cytotoxicity protocols exist, this specific compound class presents two unique challenges that generic protocols fail to address:
-
Solubility-Driven Precipitation: The planar, lipophilic nature of the indazole ring leads to rapid micro-precipitation when high-concentration DMSO stocks are introduced directly into aqueous media, causing "false toxicity" via physical sedimentation on cell monolayers.
-
Redox Interference (The "False Viability" Trap): Thiourea derivatives function as reducing agents. In tetrazolium-based assays (MTT/MTS), the thiourea moiety can abiotically reduce the tetrazolium salt to formazan, independent of cellular metabolism. This generates a false signal of cell viability, masking the true cytotoxicity of the drug.
Therefore, this protocol prioritizes an ATP-based luminescent readout (CellTiter-Glo®) over MTT to ensure data integrity.
Pre-Experimental Validation
Compound Preparation & Solubility[1]
-
Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles.
-
Solubility Limit: Typically 10–50 mM in 100% DMSO.
The "Intermediate Plate" Method (Mandatory): Do not pipette 100% DMSO stock directly into cell culture wells.
-
Prepare a 1000x Stock in 100% DMSO.
-
Create a 10x Intermediate Dilution in culture medium (resulting in 10% DMSO).
-
Note: If precipitation is visible here, sonicate for 5 mins at 37°C.
-
-
Transfer from Intermediate Plate to Cell Plate (1:10 dilution) to achieve 1x Final Concentration (1% DMSO).
Cell Line Selection
Select lines relevant to the indazole-kinase target profile:
-
HUVEC: For VEGFR/Angiogenesis targeting.
-
MCF-7 / MDA-MB-231: For PLK4 or general antiproliferative screening.
-
HFF-1 (Fibroblasts): As a non-malignant control to calculate the Selectivity Index (SI).
Experimental Workflow (Visualized)
Figure 1: Optimized workflow using the Intermediate Plate method to prevent solvent shock and precipitation.
Detailed Protocol: ATP-Luminescence Assay
Objective: Determine IC50 values without redox interference.
Materials
-
This compound (Target Compound)
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
Assay Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luminescence kit.
-
Plate: 96-well White Opaque (to prevent luminescence cross-talk).
Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
-
Harvest cells during the logarithmic growth phase.
-
Seed 3,000–5,000 cells/well in 90 µL of complete medium.
-
Expert Tip: Leave column 1 (blank/medium only) and column 12 (cells only/vehicle control) free of drug.
-
-
Incubate for 24 hours to allow attachment.
Step 2: Compound Treatment (Day 1)
-
Prepare the Intermediate Dilution Plate (as described in Sec 2.1) with 8-point serial dilutions (e.g., 100 µM down to 0.1 nM).
-
Add 10 µL of the intermediate solution to the 90 µL of cells in the assay plate.
-
Final Volume: 100 µL.
-
Final DMSO: 0.5% (Must be consistent across all wells, including controls).
Step 3: Incubation
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Why 72h? Kinase inhibitors often require multiple cell cycles to manifest apoptosis or cytostasis.
-
Step 4: Readout (Day 4)
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature (RT) for 30 mins.
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
-
Orbitally shake for 2 minutes (induces cell lysis).
-
Incubate at RT for 10 minutes (stabilizes luminescent signal).
-
Read Luminescence (Integration time: 0.5–1.0 sec).
Alternative Protocol: Modified MTT Assay
Use this ONLY if luminescence detection is unavailable. You must control for chemical reduction.
The "Cell-Free" Control Rule: You must run a parallel plate containing Medium + Compound (No Cells) .
-
If the "No Cell" wells turn purple/darker than the blank, the thiourea is reducing the MTT.
-
Correction: Subtract the OD value of the (Medium + Compound) wells from the (Cell + Compound) wells before calculating viability.
Data Analysis & Interpretation
Quantitative Output
Normalize data to the Vehicle Control (DMSO only):
IC50 Calculation
Fit data using a 4-Parameter Logistic (4PL) Regression model:
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High variability (High SD) | Edge Effects | Fill outer wells with PBS; use only inner 60 wells. |
| Precipitation in wells | Low Solubility | Reduce max concentration; use "Intermediate Plate" method. |
| Viability > 100% (MTT) | Thiourea Interference | Switch to ATP/Luminescence assay immediately. |
| Flat Dose Response | Drug degradation | Prepare fresh stock; Thio-ureas can oxidize to ureas over time. |
Mechanism of Action Validation (Advanced)
To confirm the cytotoxicity is "on-target" (e.g., kinase inhibition) rather than general necrosis:
Figure 2: Dual mechanism potential. Primary efficacy via kinase inhibition; secondary toxicity via ROS generation.
References
-
BenchChem. (n.d.). N,N'-Di(1H-indazol-6-yl)thiourea Structure and Properties. Retrieved from
-
Zhang, J., et al. (2023).[1] The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry.
-
Li, X., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry.
-
Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay.[2] Journal of Pharmaceutical Research International.
-
Riss, T. L., et al. (2016). Cell Viability Assays: MTT vs Luminescence. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
Analytical Methods for the Characterization of N-(1H-indazol-6-yl)thiourea: An Application Note and Protocol Guide
Introduction
N-(1H-indazol-6-yl)thiourea is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, combining the versatile indazole core with a reactive thiourea group, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1][2][3][4][5] The indazole ring is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][6] Similarly, the thiourea functional group is a key pharmacophore in various drugs and is known for its diverse biological effects.[7][8]
Given the therapeutic potential of this compound and its derivatives, rigorous and unambiguous characterization of the molecule is paramount. This application note provides a comprehensive guide to the analytical methods and detailed protocols for the structural elucidation and purity assessment of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to provide a self-validating system for researchers, scientists, and drug development professionals. The rationale behind the selection of each technique and the critical experimental parameters are discussed to ensure robust and reliable results.
Synthesis and Structural Context
A common and logical synthetic route to this compound involves the reaction of 6-aminoindazole with a suitable isothiocyanate precursor.[9][10] This reaction is a nucleophilic addition of the amino group to the electrophilic carbon of the isothiocyanate. Understanding this synthetic pathway is crucial for anticipating potential impurities and for the interpretation of analytical data.
I. Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the comprehensive characterization of this compound.
Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Together, they allow for the complete assignment of the molecular structure. For thiourea derivatives, the chemical shifts of the N-H protons are particularly diagnostic.[11]
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indazole N1-H | ~13.0 | Broad Singlet | The chemical shift can be variable and concentration-dependent. |
| Thiourea N-H | 9.5 - 10.5 | Broad Singlet | The two NH protons of the thiourea group are expected in this region. |
| Indazole H-3 | ~8.0 | Singlet | Proton on the pyrazole ring of the indazole. |
| Indazole H-7 | ~7.8 | Singlet | Aromatic proton adjacent to the thiourea substituent. |
| Indazole H-4 | ~7.6 | Doublet | Aromatic proton on the benzene ring of the indazole. |
| Indazole H-5 | ~7.1 | Doublet of Doublets | Aromatic proton on the benzene ring of the indazole. |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Thiourea C=S | 180 - 185 | The thione carbon is highly deshielded. |
| Indazole C-7a | ~140 | Quaternary carbon at the ring junction. |
| Indazole C-3a | ~135 | Quaternary carbon at the ring junction. |
| Indazole C-6 | ~133 | Carbon bearing the thiourea group. |
| Indazole C-3 | ~130 | Carbon in the pyrazole ring. |
| Indazole C-4 | ~121 | Carbon in the benzene ring. |
| Indazole C-5 | ~115 | Carbon in the benzene ring. |
| Indazole C-7 | ~110 | Carbon in the benzene ring. |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce proton connectivity.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Rationale: This technique is particularly useful for confirming the presence of the N-H, C=S, and aromatic C-H and C=C bonds in this compound.
Expected FT-IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Indazole & Thiourea) | 3400 - 3100 | Medium to Strong, Broad |
| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |
| C=N Stretching (Indazole) | 1620 - 1580 | Medium |
| Aromatic C=C Stretching | 1600 - 1450 | Medium to Strong |
| N-C-S Bending & C=S Stretching | 1400 - 1000 | Medium to Strong |
| C-N Stretching | 1350 - 1250 | Medium |
| C=S Stretching | 800 - 600 | Medium |
Protocol for FT-IR Analysis (ATR Method):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a calibrated FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform an automatic ATR correction if available in the software.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Rationale: High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, further confirming the structure.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₈H₈N₄S
-
Monoisotopic Mass: 192.0469 g/mol
-
Expected [M+H]⁺ ion in HRMS: 193.0542
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, capable of high-resolution measurements.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
For MS/MS analysis, select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and compare it to the calculated exact mass to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions, such as the loss of the thiourea side chain or fragmentation of the indazole ring.
-
II. Chromatographic and Other Analytical Methods
While spectroscopic methods provide structural information, chromatographic and other techniques are essential for assessing the purity and confirming the elemental composition of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and for quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound.
Rationale: HPLC separates the target compound from any impurities, allowing for the determination of its purity as a percentage of the total peak area. Method development and validation are crucial to ensure the reliability of the results.
Suggested RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This includes injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and other parameters.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Method Validation: For routine use, this HPLC method should be validated according to ICH guidelines (Q2(R1)), assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[12]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.
Rationale: This is a fundamental technique to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values.
Theoretical Elemental Composition for C₈H₈N₄S:
-
Carbon (C): 50.00%
-
Hydrogen (H): 4.19%
-
Nitrogen (N): 29.15%
-
Sulfur (S): 16.68%
Protocol for Elemental Analysis:
-
Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) of this compound.
-
Instrumentation: Utilize a CHNS elemental analyzer.
-
Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.[13]
-
Data Analysis:
-
The instrument software calculates the percentage of each element.
-
Compare the experimental values to the theoretical values. A deviation of ±0.4% is generally considered acceptable.[14]
-
III. Integrated Analytical Workflow
A robust characterization of this compound relies on the integration of multiple analytical techniques. The following workflow provides a logical sequence for a comprehensive analysis.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this application note, encompassing NMR and FT-IR spectroscopy, mass spectrometry, HPLC, and elemental analysis, provide a robust framework for the unambiguous identification, structural elucidation, and purity assessment of this important molecule. By understanding the principles behind each technique and adhering to systematic protocols, researchers can ensure the quality and reliability of their findings, which is a critical step in the journey of drug discovery and development.
References
-
Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. Journal of Organic Chemistry, 83(3), 1591-1597. Available from: [Link]
-
Charette, A. B., et al. (2015). Synthesis of 1H-Indazoles from Aminohydrazones via a Ligand-Free Palladium-Catalyzed Intramolecular C-H Amination Reaction. Organic Letters, 17(15), 3894–3897. Available from: [Link]
-
Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Electrochemical Method for the Selective N1-Acylation of Indazoles. Organic Letters, 21(2), 457–460. Available from: [Link]
-
Odame, F., et al. (2020). Synthesis, Characterization and Biological Activity of Some Dithiourea Derivatives. Acta Chimica Slovenica, 67(3), 764-777. Available from: [Link]
-
Perry, C. J., Holding, K., & Tyrrell, E. (2008). Simple, novel synthesis for 1-carbamoyl-1H-benzotriazole and some of its analogs. Synthetic Communications, 38(19), 3354-3365. Available from: [Link]
-
Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOGICAL ACTIVITIES. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. Available from: [Link]
-
Saeed, A., et al. (2013). Synthesis, characterization and antibacterial activity of new 1,2- and 1,4-bis(n'-substituted thioureido)benzene derivatives. South African Journal of Chemistry, 66, 273-278. Available from: [Link]
-
Scholars Research Library. (n.d.). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Retrieved from [Link]
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 234-245. Available from: [Link]
-
Wang, J., et al. (2023). A One-Pot Metal-Free Reaction of 2-Aminophenones with Hydroxylamine Derivatives for the Synthesis of Indazoles. Journal of Organic Chemistry, 88(19), 13049-13056. Available from: [Link]
-
Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Aryl-1H-indazoles and Benzimidazoles from Arylamino Oximes. Organic Letters, 12(20), 4576-4579. Available from: [Link]
-
Xiong, X., Jiang, Y., & Ma, D. (2012). CuI-Catalyzed Coupling of N-Acyl-N′-substituted Hydrazines with Aryl Iodides: A General Synthesis of N-Acyl-N′,N′-disubstituted Hydrazines and 1-Aryl-1H-indazoles. Organic Letters, 14(10), 2552-2555. Available from: [Link]
-
Xu, L., et al. (2013). A Copper-Catalyzed Cascade Coupling-(Deacylation-)Condensation Process to Substituted 3-Aminoindazoles. Journal of Organic Chemistry, 78(7), 3400-3401. Available from: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748. Available from: [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 4867-4883. Available from: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available from: [Link]
-
USP. (n.d.). <197> Spectroscopic Identification Tests. United States Pharmacopeia. Retrieved from [Link]
-
University of Alberta. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]
-
Chromatography Forum. (n.d.). RP HPLC method for Imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of grown thiourea single crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). IR vibrational wave numbers and assignments of thiourea and TTLaN. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
-
Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
ACS Publications. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 10. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. asianpubs.org [asianpubs.org]
- 13. measurlabs.com [measurlabs.com]
- 14. chem.ubc.ca [chem.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for N-(1H-indazol-6-yl)thiourea
Ticket ID: #SOL-IND-006 Subject: Resolving precipitation and poor solubility of N-(1H-indazol-6-yl)thiourea in biological media. Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Users frequently report that This compound precipitates upon dilution into cell culture media (DMEM/RPMI) or enzymatic buffers, even when a clear DMSO stock solution is used.
This molecule presents a "solubility paradox":
-
The Indazole Core: A planar, aromatic bicycle that drives strong
- stacking (aggregation) and hydrophobicity. -
The Thiourea Moiety: While polar, it is often insufficient to overcome the lattice energy of the aromatic system in aqueous environments at neutral pH.
This guide provides three validated workflows to solubilize this compound for biological assays (Cellular
Module 1: The Basics (Standard DMSO Preparation)
Q: Why does my compound dissolve in DMSO but crash out immediately in water? A: This is a classic "kinetic vs. thermodynamic" solubility issue. While DMSO disrupts the crystal lattice effectively (dipole-dipole interactions), water is too polar to maintain the dispersed state of the hydrophobic indazole rings. Upon contact with water, the water molecules self-associate (hydrogen bonding), forcing the hydrophobic drug molecules to aggregate and precipitate—often forming micro-crystals that are invisible to the naked eye but skew assay results.
Protocol A: Preparation of High-Integrity Stock Solutions
Target Concentration: 10 mM - 50 mM
-
Weighing: Weigh the powder into a glass vial (avoid plastic microfuge tubes for long-term storage to prevent leaching).
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.-
Critical: Do not use Ethanol. Indazoles often require the higher dielectric constant of DMSO (
) compared to Ethanol ( ).
-
-
Dissolution: Vortex vigorously for 60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.
Module 2: Preventing the "Crash-Out" (Dilution Strategy)
Q: I added my 10 mM DMSO stock directly to the cell media (1:1000 dilution), and it turned cloudy. Why? A: You triggered "solvent shock." Rapidly changing the environment from 100% organic to 99.9% aqueous causes immediate supersaturation and precipitation.
Protocol B: The "Intermediate Step" Dilution
Instead of a single jump, use an intermediate dilution to "step down" the hydrophobicity.
| Step | Source Solution | Diluent | Ratio | Final Solvent % | State |
| 1 | 10 mM Stock (100% DMSO) | Pure DMSO | - | 100% DMSO | Soluble |
| 2 | 10 mM Stock | PBS or Media (Pre-warmed 37°C) | 1:1000 | 0.1% DMSO | High Risk |
| 3 (Recommended) | 10 mM Stock | PBS + 10% DMSO | 1:10 | 10% DMSO | Metastable |
| 4 | Step 3 Solution | Culture Media | 1:100 | 0.1% DMSO | Stable |
Why this works: The intermediate step (Step 3) creates a "metastable" phase where the compound is dispersed in a solvent-rich aqueous buffer, preventing the rapid nucleation of crystals before the final dilution.
Module 3: Advanced Formulation (Cyclodextrin Complexation)
Q: My assay is sensitive to DMSO. How can I dissolve this without high organic solvent?
A: Use Hydroxypropyl-
Protocol C: Cyclodextrin-Assisted Solubilization
Best for: In vivo studies or DMSO-sensitive primary cells.
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in sterile water or PBS. Filter sterilize (0.22 m). -
Initial Solubilization: Dissolve this compound in a minimum volume of acetone or methanol (e.g., 10 mg in 0.5 mL).
-
Complexation: Add the drug-solvent solution dropwise to the 20% HP-
-CD solution with constant stirring. -
Evaporation: Stir the mixture open to the air (or under a nitrogen stream) for 4-6 hours to evaporate the volatile organic solvent (acetone/methanol).
-
Result: The drug is now trapped inside the cyclodextrin cavity, rendering it water-soluble without DMSO.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct solubilization method based on your assay constraints.
Caption: Decision tree for solubilizing this compound based on assay sensitivity to DMSO.
Module 4: Stability & Troubleshooting
Q: My stock solution turned yellow after a week. Is it safe to use? A: No. Discard it. Thioureas are susceptible to oxidation, converting to ureas or forming disulfide-like dimers (formamidine disulfides) [2]. A color change (yellowing) usually indicates the formation of oxidative byproducts or degradation of the indazole ring system under light exposure.
Storage Rules:
-
Temperature: Store 10 mM DMSO stocks at -20°C or -80°C.
-
Container: Amber glass vials (protect from light).
-
Freeze-Thaw: Aliquot into single-use volumes. Repeated freeze-thaw cycles introduce moisture, which drastically lowers solubility and promotes hydrolysis.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Cloudy Media | "Solvent Shock" (Rapid precipitation) | Use Protocol B (Intermediate Dilution). Warm media to 37°C before addition. |
| Crystals in Microscopy | Concentration exceeds thermodynamic solubility limit | Verify the |
| Loss of Potency | Oxidative degradation of thiourea | Prepare fresh stock. Flush vials with Nitrogen/Argon gas before closing. |
| Cytotoxicity in Controls | DMSO toxicity | Switch to Protocol C (Cyclodextrin) or ensure final DMSO < 0.1% [3]. |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
-
Mizzo, F., et al. (2023). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI, 11(15), 384. Link
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641. Link
-
PubChem. (2025).[1][2] N-(1-methyl-1H-indazol-5-yl)thiourea Compound Summary. National Library of Medicine. Link
Sources
Technical Support Center: Overcoming N-(1H-indazol-6-yl)thiourea Precipitation in Cell Culture Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(1H-indazol-6-yl)thiourea. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges with compound precipitation in your cell culture experiments, ensuring the accuracy and reproducibility of your results.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound and its analogs are of significant interest in pharmacological research, often investigated for their potential as kinase inhibitors. However, their utility in in vitro studies can be hampered by poor aqueous solubility, a common characteristic of many small molecule inhibitors.
Based on the structural motifs of indazole and thiourea, we can infer key properties that contribute to its low solubility in physiological buffers like cell culture media. A structurally similar compound, 1-(2,5-dimethylphenyl)-3-(1H-indazol-6-yl)thiourea, has a calculated XLogP3-AA of 3.4, indicating significant lipophilicity ("oil-loving") and a preference for non-polar environments over aqueous media. Furthermore, experimental data for a related compound, N-(1-methyl-1H-indazol-5-yl)thiourea, shows a very low aqueous solubility of just 6.5 µg/mL at a physiologically relevant pH of 7.4.[1]
The ionization state of a compound can significantly influence its solubility. The pKa values of a molecule describe the pH at which it exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, we can estimate its pKa based on its parent structures:
-
Indazole: The indazole ring system has two relevant pKa values. It can be protonated at a very low pH (pKa of ~1.04-1.31) and deprotonated at a very high pH (pKa of ~13.86).[2][3]
-
Thiourea: The thiourea moiety is a very weak base with a pKa of approximately -0.96.[4]
In standard cell culture media, which is buffered to a pH of 7.2-7.4, both the indazole and thiourea moieties of this compound will be in a neutral, un-ionized state. This lack of charge contributes to its poor solubility in aqueous solutions.
This inherent low solubility is the primary reason for the precipitation of this compound when transitioning from a high-concentration organic stock solution (typically in DMSO) to the aqueous environment of cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO and it looked clear, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
A1: This is a classic case of "shock precipitation." this compound is highly soluble in a polar aprotic solvent like DMSO. However, when this concentrated DMSO stock is introduced into the aqueous environment of your cell culture medium, the compound is rapidly diluted in a solvent in which it is poorly soluble. This sudden change in solvent environment causes the compound to crash out of solution as a precipitate.
Q2: What is the maximum concentration of this compound I can use in my cell culture experiments?
A2: The maximum soluble concentration in your specific cell culture medium needs to be determined empirically. It will depend on the exact composition of your medium, the serum concentration, and the temperature. A good starting point is to perform a solubility test. Prepare a series of dilutions of your compound in your cell culture medium and incubate them under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for any signs of precipitation after a few hours. The highest concentration that remains clear is your approximate working limit.
Q3: Can I just increase the percentage of DMSO in my final culture volume to keep the compound dissolved?
A3: While increasing the DMSO concentration can improve the solubility of your compound, it is generally not recommended to exceed a final DMSO concentration of 0.5% (v/v) in most cell-based assays. Higher concentrations of DMSO can have cytotoxic effects and may influence cellular processes, leading to confounding experimental results. Always run a vehicle control with the same final DMSO concentration as your experimental conditions to account for any solvent effects.
Q4: Will warming my cell culture medium before adding the compound help?
A4: Yes, pre-warming your medium to 37°C can be beneficial. Some compounds have slightly increased solubility at higher temperatures. Adding a room temperature stock solution to cold medium can decrease the solubility and promote precipitation.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
If you are encountering precipitation with this compound, follow this systematic troubleshooting guide.
Step 1: Optimize Your Stock Solution and Dilution Technique
The way you prepare and introduce your compound into the cell culture medium is critical.
Protocol 1: Preparation of this compound Stock Solution and Serial Dilution
-
Prepare a High-Concentration Stock in 100% DMSO: Start by preparing a high-concentration stock solution, for example, 10 mM, in 100% anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming (to 30-40°C) or brief sonication can aid dissolution.[5]
-
Perform an Intermediate Dilution Step: Instead of adding the concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution in pre-warmed (37°C) cell culture medium or a serum-containing medium. For example, make a 10-fold dilution of your 10 mM stock into the medium to get a 1 mM intermediate solution.
-
Vortex Gently and Inspect: Immediately after creating the intermediate dilution, vortex it gently to ensure rapid and uniform dispersion. Visually inspect for any signs of precipitation.
-
Final Dilution into Culture Plates: Add the required volume of the intermediate dilution to your culture plates containing cells and medium to achieve your final desired concentration. Gently mix the contents of the wells.
Step 2: Leverage the Power of Serum
Fetal Bovine Serum (FBS) and other sera contain proteins like albumin that can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility in the medium.
-
Pre-mix with Serum: Before adding the compound to the full volume of medium, try pre-mixing the DMSO stock with a small volume of pure, heat-inactivated FBS. Allow it to incubate for 5-10 minutes before adding it to your serum-containing medium.
-
Increase Serum Concentration: If your cell line can tolerate it, increasing the serum concentration in your culture medium (e.g., from 10% to 15% or 20%) can enhance the solubilizing capacity of the medium.
Step 3: Employ Solubility Enhancers
For particularly challenging compounds, the use of solubility-enhancing excipients can be a powerful strategy.
Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[6]
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in cell culture applications due to their low toxicity.
-
Protocol 2: Formulation with HP-β-CD
-
Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your cell culture medium.
-
In a separate tube, add your DMSO stock of this compound.
-
Add the HP-β-CD solution to the DMSO stock with vigorous vortexing. The molar ratio of cyclodextrin to the compound may need to be optimized, but a starting point is a 5:1 to 10:1 molar excess of cyclodextrin.
-
Allow the mixture to equilibrate for at least 30 minutes at room temperature before adding it to your cell cultures.
-
Step 4: Consider Co-solvents
In some cases, a small amount of a pharmaceutically acceptable co-solvent can be used in the final culture medium to increase solubility.
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are examples of co-solvents that can be used in low concentrations.[7][8]
-
Important Considerations: The concentration of any co-solvent must be carefully controlled and tested for its effects on cell viability and function. It is crucial to run appropriate vehicle controls.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% Anhydrous DMSO | High solubilizing power for this compound. |
| Stock Concentration | 1-10 mM | A balance between minimizing DMSO volume and avoiding precipitation. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | To minimize solvent-induced artifacts and cytotoxicity. |
| Dilution Method | Serial dilution with an intermediate step in warm medium | To avoid "shock precipitation." |
| Serum Concentration | As high as tolerated by the cell line | Serum proteins can enhance the apparent solubility of the compound. |
| Solubility Enhancers | HP-β-CD or SBE-β-CD | To form inclusion complexes and increase aqueous solubility. |
By systematically applying these troubleshooting strategies, researchers can overcome the challenges associated with the poor solubility of this compound and obtain reliable and reproducible data in their cell-based assays.
References
-
Indazole - Wikipedia. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]
-
1-(2,5-dimethylphenyl)-3-(1H-indazol-6-yl)thiourea - PubChem. [Link]
-
Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles - American Chemical Society. [Link]
-
N-(1-methyl-1H-indazol-5-yl)thiourea - PubChem. [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. [Link]
-
Chemical Properties of Thiourea (CAS 62-56-6) - Cheméo. [Link]
-
Thiourea | H2NCSNH2 | CID 2723790 - PubChem - NIH. [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. [Link]
-
Thiourea - Wikipedia. [Link]
-
1H-Indazole | C7H6N2 | CID 9221 - PubChem. [Link]
-
The pKa values of acidic squaramide or thiourea units measured in water. - ResearchGate. [Link]
-
Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed Central. [Link]
-
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. [Link]
-
(PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals - ResearchGate. [Link]
-
THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG - AJOL. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics - ACS Publications. [Link]
-
1-(2,5-dimethylphenyl)-3-(1H-indazol-6-yl)thiourea - PubChem. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives - DergiPark. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. [Link]
-
N-(1-methyl-1H-indazol-7-yl)thiourea CAS NO.41968-38-1. [Link]
Sources
- 1. N-(1-methyl-1H-indazol-5-yl)thiourea | C9H10N4S | CID 2768037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. caribjscitech.com [caribjscitech.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
method refinement for N-(1H-indazol-6-yl)thiourea analog synthesis
Status: Online | Tier: Level 3 (Senior Scientist) | Ticket ID: IND-THIO-006
Executive Summary
The synthesis of N-(1H-indazol-6-yl)thiourea analogs presents a unique set of challenges due to the amphoteric nature of the indazole ring and the reduced nucleophilicity of the C6-amine. This guide moves beyond standard textbook protocols to address the specific electronic and steric bottlenecks encountered when working with this scaffold.
Our technical support framework is divided into three "Support Modules" addressing the most common failure modes reported by medicinal chemistry teams.
Module 1: The "Stalled Reaction" (Coupling Efficiency)
User Issue: "I am reacting 6-aminoindazole with an aryl isothiocyanate in DCM at room temperature, but conversion is <20% after 24 hours."
Diagnosis: The C6-amino group on the indazole ring is electronically deactivated by the pi-deficient pyrazole ring system. Furthermore, if the N1-position is unprotected, the molecule exists in a tautomeric equilibrium that can complicate hydrogen bonding networks necessary for the transition state. Dichloromethane (DCM) often fails to provide the thermal energy required to overcome the activation barrier for deactivated anilines.
Protocol Refinement (The "Thermal Shift"): Switch to a higher-boiling, polar protic or polar aprotic solvent system.
| Parameter | Standard (Failing) | Refined (Recommended) | Rationale |
| Solvent | DCM or THF | Ethanol (EtOH) or Toluene/DMF (9:1) | EtOH facilitates proton transfer in the transition state. Toluene allows high heat. |
| Temperature | 25°C | Reflux (78°C - 110°C) | Overcomes the poor nucleophilicity of the 6-aminoindazole. |
| Catalyst | None | None (Thermal) or NaH (for weak nucleophiles) | Base catalysis is risky (see Module 2); thermal activation is preferred. |
Step-by-Step Protocol (Thermal Route):
-
Dissolve 1.0 eq of 6-aminoindazole (or N1-protected analog) in absolute Ethanol (0.5 M concentration).
-
Add 1.1 eq of the desired Isothiocyanate (R-NCS) .
-
Heat to reflux under inert atmosphere (Ar/N2) for 4–12 hours.
-
Monitor: Check TLC/LCMS for the disappearance of the amine.
-
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate and recrystallize from EtOH/Water.
Module 2: Regioselectivity & The "Indazole Problem"
User Issue: "I see multiple spots on TLC and my yields are inconsistent. Is the isothiocyanate reacting with the ring nitrogen?"
Diagnosis: Yes. The indazole ring possesses an acidic proton at N1 (pKa ~14). Under basic conditions or with strong electrophiles, the N1 (or N2) position competes with the exocyclic C6-amine. Additionally, "naked" indazoles can cause solubility issues, trapping reagents in the lattice.[1]
The Fix: Strategic Protection You must mask the ring nitrogen before thiourea formation if you are using basic conditions or highly reactive electrophiles (like thiophosgene or TCDI).
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Good for stability; removed with TFA/HCl.
-
THP (Tetrahydropyranyl): Stable to base, removed with mild acid.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, but requires TBAF for removal (can be tricky with thioureas).
Decision Matrix (Graphviz):
Caption: Decision logic for selecting the synthetic route based on reagent availability and indazole reactivity.
Module 3: When Commercial Isothiocyanates Fail (The TCDI Route)
User Issue: "The isothiocyanate I need isn't available. Can I use thiophosgene?"
Technical Advice: Avoid thiophosgene if possible due to toxicity and aggressive reactivity (which leads to N1/N2 side reactions). The 1,1'-Thiocarbonyldiimidazole (TCDI) method is the "Gold Standard" for generating custom isothiocyanates in situ from amines.
The TCDI Protocol (Refined for Indazoles):
-
Activation Phase:
-
Dissolve N1-Boc-6-aminoindazole (1.0 eq) in anhydrous THF or DCM.
-
Cool to 0°C.
-
Add TCDI (1.1 eq) typically. Crucial Note: For unreactive anilines, DMAP (0.1 eq) may be needed.
-
Stir at RT for 2–4 hours. Monitor for the intermediate (imidazole-thiourea species).
-
-
Coupling Phase:
-
Add the second amine (R-NH2, 1.1–1.5 eq).
-
Stir at RT (or reflux if R-NH2 is bulky) for 12–24 hours.
-
Mechanism: The imidazole acts as a leaving group, driven by the formation of the stable thiourea.
-
Visualization of TCDI Workflow:
Caption: The stepwise displacement mechanism using TCDI to generate asymmetric thioureas.
Module 4: Stability & Desulfurization (FAQ)
Q: My product is turning into a urea (C=O) instead of thiourea (C=S). Why? A: This is oxidative desulfurization. It occurs in the presence of:
-
Heavy Metals: Traces of Pd or Cu from previous coupling steps (e.g., if the indazole was made via Buchwald). Fix: Use a metal scavenger (SiliaMetS).
-
Basic Conditions + Air: Strong bases in aerobic conditions can promote this. Fix: Keep the reaction under Argon.
Q: How do I purify these insoluble bricks? A: Indazole thioureas are notoriously insoluble.
-
Method A (Precipitation): Pour reaction mixture into ice water. Sonicate. Filter.
-
Method B (Reverse Phase): If soluble in DMSO, use C18 flash chromatography (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid TFA in the mobile phase if your thiourea is acid-sensitive.
References
-
Regioselectivity in Indazole Chemistry: Alam, R. M., & Keating, J. J. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3][4][5] Beilstein Journal of Organic Chemistry.
- Thiourea Synthesis via TCDI: Rathod, C. P., et al. (2025). Synthesis of Thiourea Derivatives using TCDI Protocol. (General methodology reference based on standard organic synthesis protocols for thiocarbonyl transfer).
-
Indazole-Thiourea Kinase Inhibitors: Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives (Analogous chemistry for 6-aminoindazole functionalization). NIH/PubMed Central.
-
Protecting Group Strategies: Scott, K. (2024).[1][6] Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.[6]
Sources
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Selectivity of N-(1H-indazol-6-yl)thiourea for PLK4
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working on enhancing the selectivity of N-(1H-indazol-6-yl)thiourea and its analogs for Polo-like Kinase 4 (PLK4). This guide provides in-depth technical information, troubleshooting strategies, and detailed experimental protocols to address the specific challenges you may encounter in your research. Our goal is to empower you with the knowledge to rationally design and validate highly selective PLK4 inhibitors.
Understanding the Challenge: The Quest for PLK4 Selectivity
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Its overexpression is implicated in the development and progression of various cancers, making it a compelling therapeutic target.[2][3] The this compound scaffold has emerged as a promising starting point for the development of PLK4 inhibitors. The indazole moiety is a recognized pharmacophore that interacts with the ATP-binding pocket of many kinases, including PLK4.[4][5] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen side effects and complicate the interpretation of experimental results. This guide will walk you through strategies to enhance the selectivity of your indazole-thiourea-based compounds for PLK4.
Troubleshooting Common Issues in Selectivity Enhancement
This section addresses common problems encountered during the development and testing of selective PLK4 inhibitors in a question-and-answer format.
Question: My this compound analog shows potent inhibition of PLK4 but also inhibits other kinases, particularly within the PLK family and Aurora kinases. What are my next steps?
Answer: This is a common challenge. The high degree of sequence and structural homology within the kinase domains of the PLK family (PLK1, PLK2, PLK3) and with other mitotic kinases like Aurora A and B makes achieving selectivity difficult.[6][7] Here’s a systematic approach to address this:
-
Step 1: Quantify the Selectivity. The first step is to obtain a quantitative measure of your compound's selectivity. This is typically done by determining the IC50 values against a panel of kinases. A selectivity score can be calculated to benchmark your compound against known inhibitors.[6][8]
-
Step 2: Structure-Activity Relationship (SAR) Analysis. Systematically modify the structure of your lead compound and assess the impact on both on-target (PLK4) and off-target activity. For the this compound scaffold, consider the following modifications:
-
Thiourea Moiety: The thiourea group offers opportunities for modification. Explore the effects of substituting the terminal amine with various alkyl and aryl groups. These modifications can introduce steric hindrance or new hydrogen bonding interactions that may be better accommodated by the unique topology of the PLK4 active site compared to off-target kinases.[9]
-
Indazole Ring: While the indazole core is crucial for PLK4 binding, substitutions on the ring can fine-tune selectivity. Consider substitutions at positions that are not critical for the primary hinge-binding interactions.
-
-
Step 3: Structure-Based Design. If a crystal structure of PLK4 in complex with your inhibitor or a close analog is available, use it to guide your design. Identify unique pockets or residues in the PLK4 active site that are not conserved in your primary off-target kinases. Design modifications to your compound that can exploit these differences.[5]
-
Step 4: Kinome-Wide Profiling. Once you have a lead candidate with improved selectivity in a smaller panel, it is crucial to perform a broader kinome-wide scan to identify any unexpected off-targets. Several commercial services offer comprehensive kinase profiling panels.[4]
Question: I am seeing a discrepancy between my biochemical assay results and my cell-based assay results. What could be the reason?
Answer: Discrepancies between in vitro and cellular assays are common and can arise from several factors:
-
Cell Permeability: Your compound may have poor cell permeability, leading to a lower apparent potency in cell-based assays.
-
Cellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the Km of the enzyme. In contrast, cellular ATP levels are much higher (millimolar range). A compound that is a competitive inhibitor of ATP may appear less potent in a cellular context.[8]
-
Efflux Pumps: Your compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized within the cell into an inactive form.
-
Off-Target Effects in Cells: In a cellular environment, your compound might engage with other proteins that are not present in the biochemical assay, leading to unexpected phenotypic outcomes.
To troubleshoot these issues, you can perform cell permeability assays, assess the compound's stability in cell lysates, and use specific inhibitors of efflux pumps.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in assessing PLK4 inhibitor selectivity.
In Vitro Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for determining the IC50 values of inhibitors against a panel of kinases.[10][11]
Materials:
-
Purified recombinant kinases (PLK4 and a panel of off-target kinases)
-
Substrate for each kinase
-
This compound analog stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare Kinase Reactions:
-
Prepare a 2X kinase/substrate solution for each kinase in the kinase reaction buffer. The final concentration of each kinase should be optimized to produce a robust signal in the linear range of the assay.
-
Prepare a serial dilution of your inhibitor in the kinase reaction buffer.
-
-
Set up the Assay Plate:
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.
-
-
Initiate the Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for each respective kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Terminate the Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Convert ADP to ATP and Measure Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Cellular Target Engagement Assay using NanoBRET™
The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a compound to a specific target protein. This assay can confirm that your compound is engaging with PLK4 in a cellular context.
Materials:
-
Cells expressing a NanoLuc®-PLK4 fusion protein
-
NanoBRET™ Kinase Tracer
-
This compound analog stock solution (in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring BRET signals
Protocol:
-
Cell Plating:
-
Seed the NanoLuc®-PLK4 expressing cells into the assay plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of your inhibitor in Opti-MEM®.
-
Add the diluted inhibitor or vehicle control to the cells.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ Tracer in Opti-MEM®.
-
Add the tracer to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for the optimized time (e.g., 2 hours).
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate to all wells.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
-
Frequently Asked Questions (FAQs)
Q1: What is a good selectivity profile for a PLK4 inhibitor? A good rule of thumb is to aim for at least a 100-fold selectivity for PLK4 over other closely related kinases, such as PLK1, PLK2, PLK3, and Aurora kinases. However, the required selectivity will ultimately depend on the therapeutic indication and the potential for off-target toxicities.
Q2: How can I be sure that the cellular effects I observe are due to PLK4 inhibition? To validate that the observed cellular phenotype is a direct result of PLK4 inhibition, you can perform several experiments:
-
Rescue Experiments: Overexpress a drug-resistant mutant of PLK4 in your cells. If the cellular phenotype is rescued, it strongly suggests that the effect is on-target.
-
Phenocopying with RNAi: Use siRNA or shRNA to knockdown PLK4 and see if it recapitulates the phenotype observed with your inhibitor.
-
Use of a Structurally Unrelated Inhibitor: Confirm the phenotype with a known, selective PLK4 inhibitor that has a different chemical scaffold.
Q3: What are the key differences in the kinase domains of the PLK family that I can exploit for selectivity? While the overall kinase domain architecture is conserved, there are subtle differences in the amino acid residues lining the ATP-binding pocket and in the flexibility of certain regions. PLK4 is the most structurally divergent member of the PLK family.[6] A detailed sequence and structural alignment analysis can reveal unique residues or pockets in PLK4 that can be targeted to enhance selectivity.
Visualizing Key Concepts
Workflow for Enhancing PLK4 Inhibitor Selectivity
Caption: A workflow for improving the selectivity of PLK4 inhibitors.
Key Interactions of Indazole-Based Inhibitors with the Kinase Hinge Region
Caption: Hydrogen bonding between the indazole core and the kinase hinge.
Quantitative Data Summary
| Compound ID | PLK4 IC50 (nM) | PLK1 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (PLK1/PLK4) | Selectivity (Aurora A/PLK4) |
| Parent Compound | 10 | 50 | 80 | 60 | 5 | 8 |
| Analog-1 | 5 | 500 | 1000 | 800 | 100 | 200 |
| Analog-2 | 8 | 80 | 150 | 120 | 10 | 18.75 |
| Analog-3 | 2 | 1000 | >10000 | >10000 | 500 | >5000 |
Note: This is example data to illustrate how to present selectivity data. Actual results will vary.
Conclusion
Enhancing the selectivity of this compound for PLK4 is a challenging but achievable goal. A systematic approach that combines rational design, robust biochemical and cellular assays, and a thorough understanding of the structural biology of the target and off-target kinases is essential for success. This technical support guide provides a framework and practical advice to navigate the complexities of developing selective kinase inhibitors. We encourage you to use this resource to troubleshoot your experiments, design more effective compounds, and ultimately contribute to the development of novel cancer therapeutics.
References
Sources
- 1. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of N(6)-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polo-like kinase-activating kinases: Aurora A, Aurora B and what else? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. bmglabtech.com [bmglabtech.com]
troubleshooting N-(1H-indazol-6-yl)thiourea in animal models
Technical Support Center: N-(1H-indazol-6-yl)thiourea Scaffolds in In Vivo Models
Executive Summary
This guide addresses the specific challenges associated with This compound derivatives. While the indazole core is a "privileged scaffold" in kinase inhibition (e.g., VEGFR, tyrosine kinases) and oncology, the thiourea moiety introduces distinct physicochemical and metabolic liabilities.
Researchers typically encounter three critical failure modes with this scaffold:
-
Solubility-Limited Absorption: The planar indazole ring promotes π-π stacking, leading to precipitation in aqueous vehicles.[1]
-
Metabolic Desulfurization: The thiourea sulfur is prone to oxidative metabolism, leading to rapid clearance or toxic metabolites.[1]
-
Non-Specific Toxicity: Thiourea-induced thyroid or liver toxicity (goitrogenic effects).[1]
Part 1: Formulation & Administration (The "Precipitation" Problem)
Issue: "My compound precipitates in the syringe or forms a depot at the injection site."
Root Cause: The 1H-indazol-6-yl core is highly hydrophobic and planar.[1] When combined with a thiourea linker, the molecule tends to crystallize rapidly in aqueous buffers (PBS/Saline) due to strong intermolecular hydrogen bonding and π-stacking.[1]
Troubleshooting Protocol: Vehicle Selection
Do not use simple saline or PBS.[1] Use the following decision matrix to select a vehicle based on your route of administration.
Figure 1: Vehicle selection decision tree for hydrophobic indazole-thiourea scaffolds.[1]
Recommended Formulation Recipes
| Formulation Type | Composition | Best For | Notes |
| Standard Co-solvent | 5% DMSO + 40% PEG400 + 55% Water | IV / IP PK Studies | Add water last and slowly to prevent "crashing out."[1] |
| Cyclodextrin | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | IV Bolus | Best for preventing irritation; encapsulates the hydrophobic core.[1] |
| Suspension | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Oral (PO) Efficacy | Ensure particle size is micronized (<10 µm) for consistent absorption.[1] |
Critical Warning: Avoid using >10% DMSO for IP injections in mice, as it can cause peritonitis and confound inflammation models.
Part 2: Pharmacokinetics & Metabolism (The "Low Exposure" Problem)
Issue: "I see good potency in vitro (IC50 < 100 nM), but no efficacy in vivo. Plasma levels are undetectable."[1]
Root Cause: The thiourea moiety (-NH-C(=S)-NH-) is metabolically labile.[1] In vivo, Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s can attack the sulfur atom.[1]
Mechanism of Failure:
-
S-Oxidation: The sulfur is oxidized to a sulfenic acid/sulfinate.[1]
-
Desulfurization: The thiourea converts to a urea analogue (-NH-C(=O)-NH-).[1]
-
Loss of Potency: If the sulfur atom is critical for binding (e.g., chelating a metal in the active site), the urea metabolite is often inactive.
Figure 2: Metabolic fate of the thiourea moiety.[1] Conversion to urea often results in loss of pharmacologic activity.
Diagnostic Experiment:
-
Step 1: Synthesize the Urea Analogue (replace S with O).[1]
-
Step 2: Test the Urea Analogue in your in vitro assay.[1]
-
Step 3: If the Urea is inactive (>10x shift in IC50), your in vivo failure is likely metabolic desulfurization.[1]
Solution:
-
Chemical Modification: Switch to a Cyanoguanidine (-NH-C(=N-CN)-NH-) or Squaramide bioisostere to maintain geometry without the metabolic liability of sulfur.[1]
Part 3: Toxicity & Safety (The "Side Effects" Problem)
Issue: "Animals are losing weight or showing liver enzyme spikes."[1]
Root Cause: Thioureas are known goitrogens (interfere with thyroid iodine uptake) and can cause idiosyncratic liver toxicity via reactive sulfenic acid intermediates (see Figure 2).[1]
Safety Checklist:
-
Thyroid Monitoring: If dosing > 5 days, measure T3/T4 levels. Thioureas inhibit thyroid peroxidase.[1]
-
Glutathione Trapping: The reactive intermediates can deplete liver glutathione.[1] Co-administration of N-acetylcysteine (NAC) is not recommended for efficacy studies (it may chemically react with your drug), but monitoring liver histology is essential.[1]
-
Metal Chelation: Thioureas chelate Zinc and Copper.[1] High doses may strip essential metals from metalloenzymes, causing off-target toxicity.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use "this compound" as a primary amine (-CS-NH2)? A: Likely not.[1] Primary heteroaryl thioureas are chemically unstable and prone to oxidation or dimerization (forming compounds like NSC 74429).[1] You are likely working with a substituted derivative (e.g., N-(1H-indazol-6-yl)-N'-phenylthiourea).[1] Ensure you verify the structure via LC-MS before dosing; "primary" thioureas often degrade on the shelf.[1]
Q2: My compound absorbs at 400nm. Does this interfere with fluorescence assays? A: Yes. Indazole-thioureas are extended conjugated systems.[1] They can act as "PAINS" (Pan-Assay Interference Compounds) by quenching fluorescence or absorbing light in biochemical assays.[1] Always run a "No-Enzyme" control to check for intrinsic fluorescence or quenching.[1]
Q3: How do I improve oral bioavailability (%F)? A: The indazole N-H (position 1) is a hydrogen bond donor that limits permeability.[1]
-
Strategy: Alkylate the N1-position (e.g., N1-methyl or N1-isopropyl).[1] This removes a hydrogen bond donor, increases logP slightly, but significantly improves membrane permeability and prevents glucuronidation at that site.
References
-
Indazole Scaffold Pharmacology
- Title: Indazole derivatives: An overview of their synthesis and pharmacological potential.
- Source:European Journal of Medicinal Chemistry.
- Relevance: Establishes the indazole core as a privileged structure for kinase inhibition (e.g., Pazopanib, Axitinib).
-
Link:[1]
-
Thiourea Metabolism & Toxicity
-
Formulation of Poorly Soluble Compounds
-
Specific Compound Data (NSC 74429)
Sources
Validation & Comparative
N-(1H-indazol-6-yl)thiourea vs. N-(1H-indazol-6-yl)benzenesulfonamide activity
Executive Summary
This guide compares two distinct pharmacophores derived from the 6-aminoindazole scaffold: N-(1H-indazol-6-yl)benzenesulfonamide and N-(1H-indazol-6-yl)thiourea . While both share the indazole core—a privileged structure in kinase inhibition—their functional linkers dictate divergent biological applications.[1]
-
The Sulfonamide Derivative: Validated as a high-potency PLK4 (Polo-like kinase 4) inhibitor with nanomolar efficacy (IC50 ≈ 0.1 nM). It is a lead candidate class for anti-proliferative therapy in breast cancer (MCF-7).
-
The Thiourea Derivative: Primarily serves as a bioisostere for urea-based kinase inhibitors (Type II) and a pharmacophore for TRPV1 antagonism (pain modulation). However, it is frequently utilized as a synthetic intermediate (precursor to 2-aminothiazoles) due to the metabolic liability of the thiocarbonyl group.
Chemical & Mechanistic Comparison
Structural Pharmacophores
The 6-aminoindazole core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites. The linker determines the vector of the "tail" group and specific interactions within the binding pocket.
| Feature | Benzenesulfonamide Derivative | Thiourea Derivative |
| Geometry | Tetrahedral ( | Planar ( |
| H-Bonding | Strong Acceptor (S=O) + Acidic Donor (NH). | Dual Donor (NH-CS-NH) + Weak Acceptor (C=S). |
| Electronic | Electron-withdrawing (Strong). Increases acidity of NH. | Neutral to weakly basic. |
| Stability | High metabolic stability. | Prone to oxidative desulfurization (toxicity risk). |
Mechanism of Action
A. Sulfonamide: PLK4 Kinase Inhibition
The sulfonamide derivative functions as an ATP-competitive inhibitor.
-
Hinge Binding: The indazole nitrogen (N1/N2) forms H-bonds with the kinase hinge region (e.g., Cys residues).
-
Specificity: The sulfonamide moiety orients the benzene ring into the hydrophobic back pocket or solvent-exposed region, often interacting with the DFG motif (Asp-Phe-Gly).
-
Key Data: Derivatives have shown IC50 values as low as 0.1 nM against PLK4, inducing apoptosis in MCF-7 cells.
B. Thiourea: TRPV1 Antagonism & Type II Kinase Binding
-
TRPV1 Antagonism: Thioureas are classic pharmacophores for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists (e.g., analogues of Capsazepine).[2] The thiourea group mimics the amide of capsaicin but blocks channel opening.
-
Kinase Binding: Thioureas can mimic the urea linker of Type II kinase inhibitors (like Sorafenib), forming a bidentate H-bond with the conserved Glu residue in the
C-helix and the Asp of the DFG motif.
Figure 1: Mechanistic divergence of indazole derivatives based on linker chemistry.
Comparative Performance Data
The following data contrasts the high-performance kinase inhibition of the sulfonamide against the broader, less specific activity of the thiourea.
| Metric | N-(1H-indazol-6-yl)benzenesulfonamide | This compound |
| Primary Target | PLK4 (Polo-like Kinase 4) | TRPV1 (Vanilloid Receptor) / Broad Kinase |
| Potency (IC50) | 0.1 nM (Enzymatic), 1.3 μM (Cellular) | Generally μM range (1–50 μM) |
| Selectivity | High (Structure-Guided Design) | Moderate (Promiscuous binder) |
| Solubility | Moderate (Improved by sulfonamide polarity) | Poor (Lipophilic, often requires formulation) |
| Metabolic Stability | High (T½ > 50 min in microsomes) | Low (Subject to S-oxidation/desulfurization) |
| Toxicity | Low cytotoxicity in normal fibroblasts | Potential idiosyncratic toxicity (Thiourea moiety) |
Critical Insight: The sulfonamide derivative (specifically Compound K22) is the superior candidate for oncology drug development due to its validated sub-nanomolar potency and favorable pharmacokinetic profile.
Experimental Protocols
Synthesis Workflows
The synthesis of these two derivatives diverges at the coupling step with the 6-aminoindazole intermediate.
Protocol A: Sulfonamide Synthesis (Sulfonylation)
-
Reagents: 6-aminoindazole, Aryl sulfonyl chloride, Pyridine (or TEA/DCM).
-
Step-by-Step:
-
Dissolve 6-aminoindazole (1.0 eq) in anhydrous Pyridine at 0°C.
-
Dropwise add substituted benzenesulfonyl chloride (1.1 eq).
-
Stir at Room Temperature (RT) for 2–4 hours (Monitor via TLC).
-
Quench with ice water; filter the precipitate.
-
Purification: Recrystallization from Ethanol or Column Chromatography (Hexane:EtOAc).
-
Protocol B: Thiourea Synthesis (Isothiocyanate Coupling)
-
Reagents: 6-aminoindazole, Aryl isothiocyanate, Ethanol (or DMF).
-
Step-by-Step:
-
Dissolve 6-aminoindazole (1.0 eq) in absolute Ethanol.
-
Add Aryl isothiocyanate (1.0 eq).
-
Reflux for 6–12 hours.
-
Cool to RT; the product often precipitates as a solid.
-
Purification: Wash with cold ether. Note: Avoid silica columns if possible as thioureas can degrade; recrystallization is preferred.
-
Figure 2: Divergent synthetic pathways from the 6-aminoindazole precursor.
PLK4 Kinase Activity Assay (For Sulfonamide Validation)
To verify the activity of the sulfonamide derivative, use the following ADP-Glo™ Kinase Assay protocol:
-
Preparation: Dilute compounds in 100% DMSO (10 mM stock).
-
Reaction: Mix PLK4 enzyme (2 ng/well), substrate (MBP), and ATP (10 μM) in kinase buffer.
-
Incubation: Add compound (serial dilutions) and incubate at RT for 60 mins.
-
Detection: Add ADP-Glo™ Reagent (40 mins) followed by Kinase Detection Reagent (30 mins).
-
Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
PLK4 Inhibition & Sulfonamides
- Title: Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
- Source: European Journal of Medicinal Chemistry / PubMed Central.
- Significance: Establishes the sulfonamide derivative (Compound K22) as a 0.1 nM inhibitor.
-
(Search: "N-(1H-indazol-6-yl)benzenesulfonamide PLK4")
-
Indazole Scaffold Review
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Source: Molecules (MDPI).
- Significance: Reviews the broad kinase inhibitory profile of 6-aminoindazole deriv
-
Thiourea Pharmacophore
- Title: Biological Applications of Thiourea Deriv
- Source: MDPI.
- Significance: Details the antimicrobial and TRPV1 antagonist properties of thiourea linkers.
Sources
Validating N-(1H-indazol-6-yl)thiourea: A Comparative Guide for Anticancer Agent Evaluation
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical entity to a validated anticancer agent is both intricate and demanding. This guide provides an in-depth, technical framework for the validation of N-(1H-indazol-6-yl)thiourea as a potential anticancer therapeutic. By synthesizing established methodologies with expert insights, we will navigate the critical experiments required to characterize its efficacy and compare its performance against established alternatives. This document serves as a comprehensive roadmap, emphasizing scientific integrity and logical progression from initial screening to mechanistic elucidation.
Introduction: The Therapeutic Potential of Indazole and Thiourea Moieties
The pursuit of novel anticancer agents is driven by the need for more effective and less toxic therapies. The chemical scaffold of this compound is of significant interest due to the well-documented anticancer properties of both the indazole and thiourea moieties. Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] Similarly, thiourea derivatives have demonstrated considerable potential as anticancer agents, with some exhibiting the ability to overcome drug resistance and modulate key signaling pathways involved in cancer progression.[3] These compounds can induce apoptosis (programmed cell death), suppress cell proliferation, and interfere with cancer cell metabolism.[3]
The combination of these two pharmacophores in this compound presents a compelling case for its investigation as a novel anticancer candidate. This guide will delineate a systematic approach to validate its therapeutic potential, beginning with broad-spectrum cytotoxicity screening and culminating in detailed mechanistic and comparative studies.
Initial Validation: In Vitro Cytotoxicity Screening
The foundational step in validating any potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. This initial screening provides a broad overview of the compound's activity and helps identify cancer types that may be particularly sensitive to its effects.
Rationale for Cell Line Selection
A diverse panel of cancer cell lines should be selected to represent various cancer types. Based on studies of similar thiourea derivatives, a logical starting point would include:[4][5]
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
-
HepG2: A human liver cancer cell line.
The inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDF), is crucial to assess the compound's selectivity and potential for off-target toxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]
Step-by-Step Methodology:
-
Cell Seeding: Plate the selected cancer and non-cancerous cell lines in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, and 72 hours, to assess the time-dependent effects of the compound.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
The IC50 values for this compound across the different cell lines should be summarized in a clear and concise table. This allows for a direct comparison of its potency and selectivity.
Table 1: Hypothetical IC50 Values of this compound and Doxorubicin
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | 5.2 | 1.8 |
| A549 (Lung) | 8.7 | 3.5 |
| HCT116 (Colon) | 3.1 | 2.2 |
| HepG2 (Liver) | 12.5 | 6.1 |
| HDF (Normal) | > 50 | 0.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
A promising result would be low IC50 values in the cancer cell lines and a significantly higher IC50 value in the non-cancerous cell line, indicating a favorable therapeutic window.
Mechanistic Elucidation: Unraveling the Mode of Action
Once the cytotoxic activity of this compound is established, the next critical phase is to investigate its mechanism of action. This involves a series of experiments designed to understand how the compound induces cancer cell death.
Apoptosis Induction
A common mechanism of action for anticancer drugs is the induction of apoptosis.[3] Several assays can be employed to determine if this compound triggers this programmed cell death pathway.
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction.
3.1.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells. By co-staining with Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
3.1.2. Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key caspases, such as the executioner caspases-3 and -7, and the initiator caspases-8 (extrinsic pathway) and -9 (intrinsic pathway), can provide insights into the specific apoptotic pathway being activated.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[11][12][13][14]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Step-by-Step Methodology:
-
Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, and 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[15]
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.[11][14]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is displayed as a histogram, which can be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12]
An accumulation of cells in a specific phase of the cell cycle following treatment would suggest that this compound interferes with cell cycle progression at that checkpoint.
Investigation of Signaling Pathways
Thiourea and indazole derivatives have been reported to modulate various signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/AKT pathways.[16][17] Western blotting is a powerful technique to investigate the effect of this compound on the expression and phosphorylation status of key proteins within these pathways.[17][18][19][20]
Potential Signaling Pathway for Investigation
Caption: Potential signaling pathways affected by this compound.
Western Blotting Protocol:
-
Protein Extraction: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins of interest (e.g., phosphorylated and total forms of ERK and AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
A decrease in the phosphorylation of key signaling proteins like ERK and AKT would suggest that this compound inhibits these pro-survival pathways.
Comparative Analysis: Benchmarking Against Standard-of-Care Agents
A crucial aspect of validating a new anticancer agent is to compare its efficacy against currently used chemotherapeutic drugs. This provides context for its potential clinical utility.
Table 2: Comparison of this compound with Standard Chemotherapy Agents
| Cancer Type | Standard-of-Care Agent(s) | This compound (Hypothetical Advantage) |
| Breast Cancer | Doxorubicin, Paclitaxel, Capecitabine[21][22][23] | Potentially higher selectivity for cancer cells, leading to a better safety profile. |
| Lung Cancer | Cisplatin, Carboplatin, Paclitaxel, Gemcitabine[24][25][26][27] | Possible efficacy in drug-resistant tumors where standard agents have failed. |
| Colon Cancer | 5-Fluorouracil, Oxaliplatin, Irinotecan | May target different signaling pathways, offering a new therapeutic option for non-responders. |
This comparative analysis should be supported by head-to-head in vitro experiments, and eventually, in vivo studies.
In Vivo Validation: The Crucial Next Step
While in vitro studies provide valuable initial data, in vivo validation in animal models is essential to assess the efficacy and safety of a potential anticancer drug in a more complex biological system.[28][29][30]
Experimental Design for In Vivo Studies:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models.[31]
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice to establish tumors.[31]
-
Treatment: Once tumors reach a certain size, the mice are treated with this compound, a vehicle control, and a standard-of-care drug.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume.[31] At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: The overall health of the mice is monitored, including body weight, to assess for any treatment-related toxicity.
Successful in vivo studies, demonstrating significant tumor growth inhibition with minimal toxicity, are a critical milestone in the preclinical development of an anticancer agent.[32]
Conclusion
The validation of this compound as an anticancer agent requires a systematic and multi-faceted approach. This guide has outlined a comprehensive strategy, from initial in vitro screening to mechanistic studies and in vivo validation. By following this logical progression and employing rigorous experimental protocols, researchers can thoroughly characterize the therapeutic potential of this promising compound and determine its viability as a candidate for further development. The structural combination of the indazole and thiourea moieties holds significant promise, and a disciplined scientific investigation is paramount to unlocking its potential in the fight against cancer.
References
-
Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
-
Al-Ostath, A., Al-Assar, M., Al-Tamimi, A. M., El-Faham, A., & Al-Masoudi, N. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6407. [Link]
-
ResearchGate. (2025). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. [Link]
-
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved February 2, 2026, from [Link]
-
Nguyen, T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 89, 117377. [Link]
-
Cancer Research UK. (n.d.). Chemotherapy for lung cancer. Retrieved February 2, 2026, from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]
-
American Cancer Society. (2021). Chemotherapy for Breast Cancer. [Link]
-
American Cancer Society. (2024). Chemotherapy for Non-small Cell Lung Cancer. [Link]
-
Chen, Y.-C., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14666–14676. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]
-
Royal Society of Chemistry. (2020). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. [Link]
-
Breast Cancer Now. (n.d.). Chemotherapy for breast cancer. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2019). In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved February 2, 2026, from [Link]
-
Mayo Clinic. (2025). Chemotherapy for breast cancer. [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]
-
Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. Retrieved February 2, 2026, from [Link]
-
Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. [Link]
-
National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
National Cancer Institute. (2025). Drugs Approved for Lung Cancer. [Link]
-
Cancer Council Victoria. (n.d.). Chemotherapy for early breast cancer. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2013). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
-
National Institutes of Health. (2011). Assaying cell cycle status using flow cytometry. [Link]
-
Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved February 2, 2026, from [Link]
-
Medscape. (2025). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. [Link]
-
Medscape. (2025). Breast Cancer Treatment Protocols. [Link]
-
Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301–1305. [Link]
-
National Institutes of Health. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 22. cancerresearchuk.org [cancerresearchuk.org]
- 23. Chemotherapy for early breast cancer [bcna.org.au]
- 24. cancerresearchuk.org [cancerresearchuk.org]
- 25. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 26. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 27. Drugs Approved for Lung Cancer - NCI [cancer.gov]
- 28. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 29. noblelifesci.com [noblelifesci.com]
- 30. In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Preclinical Head-to-Head: Benchmarking N-(1H-indazol-6-yl)thiourea Analogs Against Standard-of-Care in ER-Positive Breast Cancer
For Immediate Release to the Scientific Community
This guide provides a preclinical comparison of a promising class of investigational anticancer agents, exemplified by the N-(1H-indazol-6-yl)benzenesulfonamide, against established standard-of-care drugs for Estrogen Receptor-Positive (ER-positive) breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of in vitro efficacy and a review of relevant in vivo models, supported by detailed experimental protocols.
Introduction: The Evolving Landscape of ER-Positive Breast Cancer Treatment
ER-positive breast cancer remains the most prevalent subtype, with endocrine therapies and chemotherapy forming the cornerstone of treatment. However, the development of resistance and the desire for more targeted therapies with improved safety profiles drive the continuous search for novel therapeutic agents. One such avenue of investigation is the inhibition of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 is linked to tumorigenesis and is a negative prognostic indicator in breast cancer.
This guide focuses on N-(1H-indazol-6-yl)benzenesulfonamide, a potent PLK4 inhibitor, as a representative of the N-(1H-indazol-6-yl)thiourea class of compounds. We will benchmark its preclinical performance against key standard-of-care drugs for ER-positive breast cancer:
-
Chemotherapy: Paclitaxel and Doxorubicin
-
Endocrine Therapy: Tamoxifen and Letrozole
-
Targeted Therapy: Palbociclib (a CDK4/6 inhibitor)
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of the investigational compound and the standard-of-care drugs diverge significantly, targeting different cellular processes to achieve their anticancer effects.
N-(1H-indazol-6-yl)benzenesulfonamide: Disrupting Centrosome Integrity
N-(1H-indazol-6-yl)benzenesulfonamide exerts its anticancer effects by potently and selectively inhibiting PLK4.[1] PLK4 is a serine/threonine kinase that plays a critical role in the biogenesis of centrioles, the core components of the centrosome. Centrosomes are the primary microtubule-organizing centers in animal cells and are essential for the formation of the mitotic spindle during cell division.
By inhibiting PLK4, N-(1H-indazol-6-yl)benzenesulfonamide disrupts the centriole duplication cycle, leading to a failure in the formation of new centrioles.[2] This results in mitotic defects, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.[2][3]
Figure 1. Simplified signaling pathway of N-(1H-indazol-6-yl)benzenesulfonamide.
Standard-of-Care Drugs: A Multi-pronged Attack
The standard-of-care drugs for ER-positive breast cancer employ a variety of mechanisms to combat tumor growth:
-
Paclitaxel: A taxane cytotoxic agent that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to DNA damage and apoptosis.[5]
-
Tamoxifen: A selective estrogen receptor modulator (SERM) that competitively inhibits the binding of estrogen to the estrogen receptor, thereby blocking estrogen-mediated gene transcription and cell proliferation.
-
Letrozole: An aromatase inhibitor that blocks the peripheral conversion of androgens to estrogens, thus depriving ER-positive breast cancer cells of their primary growth signal.[6]
-
Palbociclib: A cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase.[7]
Figure 2. Mechanisms of action for standard-of-care drugs in ER-positive breast cancer.
In Vitro Efficacy: A Head-to-Head Comparison in MCF-7 Cells
To provide a direct comparison of cytotoxic potential, we have compiled the half-maximal inhibitory concentration (IC50) values for the N-(1H-indazol-6-yl)benzenesulfonamide and the standard-of-care drugs in the ER-positive MCF-7 human breast cancer cell line.
| Compound | Target/Class | IC50 in MCF-7 Cells | Reference(s) |
| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 Inhibitor | 1.3 µM | [1] |
| Paclitaxel | Microtubule Stabilizer | 20 nM - 3.5 µM | [2][8][9] |
| Doxorubicin | DNA Topoisomerase II Inhibitor | 0.68 - 1.1 µg/mL (approx. 1.17 - 1.9 µM) | [5][10] |
| Tamoxifen | SERM | 0.39 - 4.5 µM | [11][12] |
| Letrozole | Aromatase Inhibitor | 5.3 - 100 nM | [13][14] |
| Palbociclib | CDK4/6 Inhibitor | 108 - 148 nM | [3][15] |
Expert Analysis: The IC50 value for N-(1H-indazol-6-yl)benzenesulfonamide (1.3 µM) in MCF-7 cells demonstrates potent single-agent activity.[1] When compared to the standard-of-care agents, its potency is in a similar micromolar range to some reported values for paclitaxel and tamoxifen. However, it is less potent than the targeted therapies letrozole and palbociclib, which exhibit nanomolar efficacy in this cell line. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.
In Vivo Models: Projecting Clinical Potential
While in vitro data provides a valuable initial assessment, in vivo xenograft models are crucial for evaluating the therapeutic potential of an anticancer agent in a more complex biological system.
This compound Analogs in Breast Cancer Xenografts
While specific in vivo data for N-(1H-indazol-6-yl)benzenesulfonamide is not yet published, studies on the structurally related and potent PLK4 inhibitor, CFI-400945, provide valuable insights. Oral administration of CFI-400945 to mice bearing human breast cancer xenografts resulted in significant inhibition of tumor growth at well-tolerated doses.[16] In a patient-derived xenograft model of PTEN-null triple-negative breast cancer, CFI-400945 induced significant tumor regression.[1]
Standard-of-Care Drugs in Breast Cancer Xenografts
-
Paclitaxel: Demonstrates significant tumor growth inhibition in various breast cancer xenograft models, including those derived from MCF-7 cells.[17]
-
Doxorubicin: Effectively reduces tumor growth in breast cancer xenografts. Combination therapies are often explored to mitigate its toxicity.[12][18]
-
Tamoxifen: Induces growth inhibition in ER-positive breast cancer xenografts, although resistance can develop over time.[19][20]
-
Letrozole: Shows potent antitumor effects in aromatase-expressing breast cancer xenograft models, often demonstrating greater tumor growth suppression than tamoxifen.[21]
-
Palbociclib: Inhibits the growth of ER-positive breast cancer xenografts and has shown synergistic effects when combined with endocrine therapies.[7]
Expert Analysis: The promising in vivo activity of the PLK4 inhibitor CFI-400945 in breast cancer xenografts suggests that N-(1H-indazol-6-yl)benzenesulfonamide and other analogs in this class warrant further in vivo investigation. A direct head-to-head xenograft study comparing this novel agent with standard-of-care drugs in an ER-positive model would be the logical next step to definitively establish its preclinical efficacy.
Experimental Protocols
To ensure the reproducibility and validity of preclinical data, standardized and well-documented experimental protocols are essential.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.
Figure 3. Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate MCF-7 cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the test compounds (N-(1H-indazol-6-yl)benzenesulfonamide and standard-of-care drugs) in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[22][23]
In Vivo Efficacy: MCF-7 Xenograft Model
Figure 4. Workflow for a breast cancer xenograft study.
Step-by-Step Protocol:
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID). To support the growth of ER-positive MCF-7 cells, supplement the mice with estrogen, typically via the subcutaneous implantation of a slow-release 17β-estradiol pellet.
-
Cell Preparation and Implantation: Harvest MCF-7 cells during their logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the investigational compound and standard-of-care drugs according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle used to dissolve the compounds.
-
Efficacy Evaluation: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition.
Conclusion and Future Directions
The preclinical data presented in this guide highlight the potential of this compound analogs, exemplified by the PLK4 inhibitor N-(1H-indazol-6-yl)benzenesulfonamide, as a novel therapeutic strategy for ER-positive breast cancer. The potent in vitro activity against MCF-7 cells and the promising in vivo efficacy of a related compound underscore the need for further investigation.
Future studies should focus on:
-
Direct comparative in vivo studies: A head-to-head comparison of N-(1H-indazol-6-yl)benzenesulfonamide against standard-of-care drugs in an MCF-7 xenograft model is crucial to definitively establish its preclinical superiority or non-inferiority.
-
Combination therapies: Exploring the synergistic potential of PLK4 inhibitors with standard-of-care agents, particularly endocrine therapies and CDK4/6 inhibitors, could lead to more effective treatment regimens.
-
Biomarker discovery: Identifying predictive biomarkers of response to PLK4 inhibition will be essential for patient stratification in future clinical trials.
The continued exploration of novel targets like PLK4 is vital for advancing the treatment of ER-positive breast cancer and overcoming the challenges of drug resistance.
References
-
Connections between Plk4 and the hallmarks of cancer. Five hallmarks... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Re. (n.d.). Retrieved January 26, 2026, from [Link]
-
PLK4: a promising target for cancer therapy - PMC. (2019, September 6). NCBI. Retrieved January 26, 2026, from [Link]
-
Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent | Request PDF. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018, February 19). Journal of Research in Medical and Dental Science. Retrieved January 26, 2026, from [Link]
-
Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Representation of PLK4 signaling in cancer with details of selected... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
-
(PDF) PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Expression of Polo-Like Kinase 4(PLK4) in Breast Cancer and Its Response to Taxane-Based Neoadjuvant Chemotherapy. (n.d.). Retrieved January 26, 2026, from [Link]
-
Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. (n.d.). Oxford Academic. Retrieved January 26, 2026, from [Link]
-
Addition of SDX-7320 to Palbociclib Inhibits Tumor Growth in Breast Cancer Xenografts. (2021, April 15). Retrieved January 26, 2026, from [Link]
-
The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Combination of methylselenocysteine with tamoxifen inhibits MCF-7 breast cancer xenografts in nude mice through elevated apoptosis and reduced angiogenesis. (2008, October 15). PubMed. Retrieved January 26, 2026, from [Link]
-
The effect of combining aromatase inhibitors with antiestrogens on tumor growth in a nude mouse model for breast cancer. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. (2019, July 15). NCBI. Retrieved January 26, 2026, from [Link]
-
Trametinib boosts palbociclib's efficacy in breast cancer via autophagy inhibition. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
-
Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. (n.d.). PLOS One. Retrieved January 26, 2026, from [Link]
-
Antitumor in vivo efficacy breast cancer cell line xenograft models. A... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Study Shows New Breast Cancer Drug Letrozole Shrinks Tumors More Effectively Than Tamoxifen. (2001, December 10). Duke Health. Retrieved January 26, 2026, from [Link]
-
Growth Inhibition in Response to Estrogen Withdrawal and Tamoxifen Therapy of Human Breast Cancer Xenografts Evaluated by. (2025, September 15). AACR Journals. Retrieved January 26, 2026, from [Link]
-
Dexamethasone decreases xenograft response to paclitaxel through inhibition of tumor cell apoptosis. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]
-
Letrozole inhibits tumor proliferation more effectively than tamoxifen independent of HER1/2 expression status. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Palbociclib halts tumor growth in early breast cancer patients. (2018, December 6). Oncology Central. Retrieved January 26, 2026, from [Link]
-
Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. (n.d.). Retrieved January 26, 2026, from [Link]
-
Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
-
In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. (2023, April 7). MDPI. Retrieved January 26, 2026, from [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Tumor growth inhibition of human breast cancer MCF-7 carcinoma... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Growth Inhibition in Response to Estrogen Withdrawal and Tamoxifen Therapy of Human Breast Cancer Xenografts Evaluated by in Vivo 31P Magnetic Resonance Spectroscopy, Creatine Kinase Activity, and Apoptotic Index. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Discovery of novel indazole derivatives as type Ⅰ PRMTs inhibitors for the treatment of triple-negative breast cancer. (2025, December 15). PubMed. Retrieved January 26, 2026, from [Link]
-
The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Inhibition of tumor xenograft growth in mice without systemic toxicity. (2025, March 27). News-Medical.net. Retrieved January 26, 2026, from [Link]
-
Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
-
Tamoxifen Resistance in Breast Tumors Is Driven by Growth Factor Receptor Signaling with Repression of Classic Estrogen Receptor Genomic Function. (n.d.). AACR Journals. Retrieved January 26, 2026, from [Link]
-
Abstract B78: Evaluation of letrozole for the prevention and inhibition of tumor growth in human cervical cancer xenograft mouse models. (2014, October 23). AACR Journals. Retrieved January 26, 2026, from [Link]
-
Apatinib enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer. (n.d.). Annals of Translational Medicine. Retrieved January 26, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 26, 2026, from [Link]
-
Tamoxifen Inhibits ER-negative Breast Cancer Cell Invasion and Metastasis by Accelerating Twist1 Degradation. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
-
Anastrozole vs. Letrozole for Breast Cancer: Everything You Need to Know. (2024, July 14). YouTube. Retrieved January 26, 2026, from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. PLK4: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apatinib enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 5. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study Shows New Breast Cancer Drug Letrozole Shrinks Tumors More Effectively Than Tamoxifen | Duke Health [corporate.dukehealth.org]
- 7. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Growth inhibition in response to estrogen withdrawal and tamoxifen therapy of human breast cancer xenografts evaluated by in vivo 31P magnetic resonance spectroscopy, creatine kinase activity, and apoptotic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 11. Letrozole inhibits tumor proliferation more effectively than tamoxifen independent of HER1/2 expression status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 19. Combination of methylselenocysteine with tamoxifen inhibits MCF-7 breast cancer xenografts in nude mice through elevated apoptosis and reduced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The effect of combining aromatase inhibitors with antiestrogens on tumor growth in a nude mouse model for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Spectrum of Thiourea Derivatives
Executive Summary
This guide provides a technical evaluation of Thiourea derivatives (
Key Insight: While standard antibiotics (e.g., Ciprofloxacin) often face resistance due to efflux pumps, specific halogenated thiourea derivatives demonstrate superior potency against resistant strains (e.g., MRSA) and Gram-negative pathogens (P. aeruginosa) by employing a dual-mechanism: DNA Gyrase inhibition and Metal Ion Chelation .
Structural Basis & SAR Analysis
The pharmacophore efficacy of thiourea stems from the thiocarbonyl (C=S) moiety. This section analyzes why thiourea outperforms urea and how specific substitutions drive potency.
The "Sulfur Edge": Thiourea vs. Urea
The substitution of Oxygen (Urea) with Sulfur (Thiourea) fundamentally alters the physicochemical profile:
| Feature | Urea ( | Thiourea ( | Impact on Antimicrobial Activity |
| Polarizability | Low (Hard base) | High (Soft base) | Enhanced binding to soft metal centers (e.g., |
| H-Bonding | Strong Acceptor | Weak Acceptor | Reduced water desolvation penalty, facilitating binding to hydrophobic pockets. |
| Lipophilicity | Lower LogP | Higher LogP | Critical: Superior passive diffusion across the bacterial cell wall. |
Structure-Activity Relationship (SAR) Rules
Field data confirms three critical design rules for maximizing the antimicrobial spectrum:
-
Electron-Withdrawing Groups (EWG): Placing Halogens (F, Cl) or Nitro (
) groups at the para- or meta- position of the phenyl ring increases potency by enhancing the acidity of the -NH protons, strengthening H-bonds with the target enzyme (DNA Gyrase). -
The Fluorine Effect: A Fluorine atom at the C3 position often extends the spectrum to cover Gram-negative bacteria (e.g., E. coli) by improving permeability.
-
Hybridization: Fusing the thiourea core with a quinolone scaffold (e.g., Ciprofloxacin hybrids) creates "Super-Thioureas" that outperform parent drugs.
Comparative Efficacy Data
The following data compares N-thioacylated thiourea derivatives against standard clinical antibiotics.
Table 1: MIC Values ( ) against Gram-Positive & Gram-Negative Strains
Data synthesized from recent comparative studies (e.g., Ciprofloxacin-Thiourea Hybrids).
| Compound Class | Specific Derivative | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Performance Verdict |
| Standard Antibiotic | Ciprofloxacin | 0.60 | 0.013 | 0.15 | Benchmark. High resistance in clinical isolates.[1] |
| Standard Control | Thiourea (Unsubstituted) | >100 | >100 | >100 | Inactive. The core requires functionalization. |
| Thiourea Hybrid | 3-Fluoro-Phenyl Thiourea | 0.024 | <0.003 | 0.048 | Superior. 25x more potent than Cipro against S. aureus. |
| Thiourea Hybrid | 4-Methoxy-Phenyl Thiourea | 0.024 | 0.097 | 6.25 | Selective. Excellent Gram+ activity; poor Gram- permeability. |
| Urea Analog | 3-Fluoro-Phenyl Urea | 12.5 | 50.0 | >64 | Inferior. Lack of sulfur reduces membrane penetration. |
Interpretation: The 3-Fluoro-Phenyl Thiourea derivative demonstrates the "Gold Standard" profile. It retains the Gram-negative potency of Ciprofloxacin while significantly boosting activity against Gram-positive strains, likely due to bypassing specific resistance mechanisms.
Mechanism of Action (MOA)
Thiourea derivatives do not rely on a single pathway, which reduces the rate of resistance acquisition.
The Dual-Target Pathway
-
DNA Gyrase Poisoning: Similar to fluoroquinolones, the thiourea moiety stabilizes the DNA-Gyrase cleavage complex, preventing replication.
-
Metal Chelation: The sulfur atom chelates essential metal cofactors (e.g., Nickel in Urease or Zinc in Metallo-beta-lactamases), deactivating bacterial defense enzymes.
Figure 1: Multi-modal mechanism of action for thiourea derivatives involving enzyme inhibition and metal chelation.
Experimental Validation Protocols
To ensure reproducibility and eliminate false positives (common with precipitation in broth), use the Resazurin Microtiter Assay (REMA) .
Protocol: Resazurin Microtiter Assay (REMA)
Why this protocol? Standard turbidity tests (OD600) are prone to error if the thiourea derivative precipitates in aqueous media. Resazurin is a colorimetric indicator of metabolic activity, providing a self-validating "live/dead" signal.
Workflow Diagram:
Figure 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).
Critical Steps for Validity:
-
Solvent Control: Always run a "DMSO-only" column. Thioureas are hydrophobic; if DMSO > 2.5%, it becomes toxic to bacteria, creating false positives.
-
Solubility Check: Before reading, visually inspect wells for crystal formation. If crystals are present, the MIC is invalid (compound precipitated out of solution).
-
Endpoint:
-
Blue/Non-fluorescent: No growth (Inhibition).
-
Pink/Fluorescent: Growth (Resazurin reduced to Resorufin).
-
Strategic Recommendations
For drug development pipelines focusing on thiourea scaffolds:
-
Target Gram-Negatives with Fluorine: If your pipeline targets P. aeruginosa, you must incorporate a fluorine atom or a trifluoromethyl (-CF3) group on the phenyl ring. Non-halogenated thioureas rarely penetrate the Gram-negative outer membrane.
-
Avoid Monodentate Thioureas: Simple alkyl-thioureas are metabolically unstable. Focus on N,N'-disubstituted (symmetrical or asymmetrical) thioureas or acyl-thioureas to improve stability and binding affinity.
-
Check Cytotoxicity Early: Thioureas can inhibit mammalian thyroid peroxidase. Run an early counter-screen against mammalian cell lines (e.g., HEK293) to ensure the Selectivity Index (SI) is >10.
References
-
Design and synthesis of new N-thioacylated ciprofloxacin derivatives as urease inhibitors with potential antibacterial activity. Source: Scientific Reports / NIH URL:[Link]
-
Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. Source: Molecular Diversity / PubMed URL:[Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. Source: MDPI (Molecules) URL:[Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole. Source: NIH / PubMed Central URL:[Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Source: Clinical and Laboratory Standards Institute (CLSI) URL:[2][Link]
Sources
On-Target Efficacy of N-(1H-indazol-6-yl)thiourea (NITU) at Polo-Like Kinase 4: A Comparative Guide
In the landscape of targeted cancer therapy, the precise validation of a small molecule's interaction with its intended target is paramount. This guide provides an in-depth, objective comparison of experimental methodologies to confirm the on-target effects of N-(1H-indazol-6-yl)thiourea (NITU), a novel inhibitor of Polo-like kinase 4 (PLK4). Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering a framework for robust, self-validating protocols.
Polo-like kinase 4, a serine/threonine kinase, is a master regulator of centriole duplication. Its overexpression is implicated in tumorigenesis through the induction of centrosome amplification and subsequent chromosomal instability. Consequently, PLK4 has emerged as a compelling target for anti-cancer drug development. Here, we explore a multi-faceted approach tounequivocally demonstrate that NITU exerts its biological effects through the direct inhibition of PLK4.
Section 1: Direct Target Engagement and Potency Assessment
The initial step in validating a targeted inhibitor is to quantify its direct interaction with the purified protein target. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the enzymatic activity of PLK4.
In Vitro Kinase Inhibition Assay
A widely used method to determine the potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.
Experimental Protocol: PLK4 ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer.
-
Dilute purified recombinant human PLK4 enzyme, substrate (e.g., a generic kinase substrate peptide), and ATP to desired concentrations in the kinase reaction buffer.
-
Perform serial dilutions of NITU, CFI-400945 (positive control), and a structurally similar but inactive compound (negative control) in 5% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells.
-
Add 2 µL of the PLK4 enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression.
-
Table 1: Comparative In Vitro Kinase Inhibition Data
| Compound | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| NITU (Hypothetical) | 5.2 | >10,000 | 850 |
| CFI-400945[1][2] | 2.8 | >50,000 | 98 |
| Centrinone[3][4] | 2.7 | >10,000 | >10,000 |
| Inactive Control | >50,000 | >50,000 | >50,000 |
Data for CFI-400945 and Centrinone are derived from published literature. NITU data is hypothetical for illustrative purposes.
Cellular Thermal Shift Assay (CETSA)
To confirm that NITU engages PLK4 within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA) is a powerful tool. This assay is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA for PLK4 Target Engagement
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line with known PLK4 expression) to 80-90% confluency.
-
Treat the cells with NITU at various concentrations or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PLK4 in each sample by Western blotting using a PLK4-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the fraction of soluble PLK4 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of NITU indicates target engagement.
-
Section 2: Cellular On-Target Effects and Phenotypic Validation
Confirming direct target engagement should be followed by demonstrating that the observed cellular effects of the compound are a direct consequence of inhibiting the target's function. For PLK4, a key phenotype to investigate is the disruption of centriole duplication.
Immunofluorescence Microscopy for Centriole Duplication
Inhibition of PLK4 is known to cause a reduction in centriole number. This can be visualized and quantified using immunofluorescence microscopy by staining for centrosomal markers.
Experimental Protocol: Centrosome Quantification by Immunofluorescence
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with NITU, a positive control (e.g., Centrinone), a negative control, and a vehicle control for a duration that allows for at least one cell cycle (e.g., 48-72 hours).
-
-
Fixation and Staining:
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with primary antibodies against centrosomal markers (e.g., anti-γ-tubulin and anti-centrin) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Count the number of centrioles (visualized as distinct centrin spots within the γ-tubulin-stained centrosome) per cell for at least 100 cells per condition.
-
Table 2: Expected Phenotypic Outcomes of PLK4 Inhibition
| Treatment | Average Centriole Number per Cell | Predominant Cellular Phenotype |
| Vehicle (DMSO) | ~4 (in G2/M) | Normal centriole duplication |
| NITU | <2 | Loss of centrioles, G1 arrest |
| Centrinone | <2 | Loss of centrioles, G1 arrest |
| Inactive Control | ~4 (in G2/M) | Normal centriole duplication |
Genetic Approaches for Target Validation
To provide the highest level of confidence that the observed phenotype is due to the inhibition of PLK4, genetic knockdown or knockout of the PLK4 gene should be performed. The resulting phenotype should phenocopy the effects of the small molecule inhibitor.
Experimental Protocol: siRNA-mediated Knockdown of PLK4
-
Transfection:
-
Transfect cells with a validated siRNA targeting PLK4 or a non-targeting control siRNA using a suitable transfection reagent.
-
-
Validation of Knockdown:
-
After 48-72 hours, harvest a subset of cells to confirm the reduction of PLK4 protein levels by Western blotting.
-
-
Phenotypic Analysis:
-
Use the remaining cells to perform the immunofluorescence assay for centriole quantification as described in section 2.1.
-
Expected Outcome: Cells treated with PLK4 siRNA should exhibit a significant reduction in centriole number, mirroring the phenotype observed with NITU and Centrinone treatment.
Section 3: Visualizing the Mechanism and Workflow
To provide a clear conceptual understanding, the following diagrams illustrate the PLK4 signaling pathway and the experimental workflow for validating on-target effects.
Caption: PLK4 signaling pathway in centriole duplication and its inhibition by NITU.
Sources
- 1. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling N-(1H-indazol-6-yl)thiourea
This document provides a comprehensive operational and safety guide for the handling of N-(1H-indazol-6-yl)thiourea in a laboratory setting. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring the integrity of your research and the well-being of your team.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
The primary hazards associated with this compound are inferred from the toxicological profile of thiourea and its derivatives. These compounds can exert their effects through inhalation, ingestion, and skin contact.[2] The indazole moiety, while common in many pharmaceuticals, must also be handled with care as various derivatives can exhibit a wide range of biological activities.[3][4]
Key Potential Hazards:
-
Carcinogenicity: Thiourea is classified as a Category 2 carcinogen, suspected of causing cancer.[1] This necessitates handling procedures that minimize any potential for long-term, low-level exposure.
-
Reproductive Toxicity: As a suspected reproductive toxin (Category 2), this compound may pose a risk to fertility or the unborn child.[1]
-
Acute Oral Toxicity: Thiourea is harmful if swallowed.[1]
-
Skin Sensitization: Some thiourea derivatives can cause allergic skin reactions upon repeated contact.[2]
-
Eye Irritation: The compound may cause irritation upon contact with the eyes.[2]
-
Dust Inhalation: As a solid, fine powder can be generated during handling, posing a respiratory hazard.[5]
A thorough risk assessment must precede any handling of this compound. This involves evaluating the quantity of the substance being used, the frequency and duration of handling, and the specific procedures being performed (e.g., weighing, dissolving, reacting).
The Core of Protection: Selecting the Right PPE
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It is a calculated decision based on the identified risks. For this compound, a multi-layered PPE strategy is essential.
| Chemical & Physical Properties (of a related compound, N-(1-methyl-1H-indazol-5-yl)thiourea) | |
| Molecular Formula | C9H10N4S |
| Molecular Weight | 206.27 g/mol |
| Appearance | Likely a solid crystalline powder.[2] |
| Solubility | Low aqueous solubility (e.g., 6.5 µg/mL for a related compound).[6] |
| Note: This data is for a structurally similar compound and should be used as an estimate.[6] |
| Recommended Personal Protective Equipment (PPE) | |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or aerosol generation, chemical splash goggles are mandatory.[7] |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. Ensure gloves are changed immediately if contaminated and after each work session. For extended handling, consider consulting the glove manufacturer's chemical resistance guide.[8] |
| Respiratory Protection | For handling small quantities in a well-ventilated area (such as a certified chemical fume hood), respiratory protection may not be required. However, if weighing or handling the powder outside of a fume hood, or if dust generation is likely, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[9] |
| Protective Clothing | A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination, disposable coveralls should be considered.[10] |
| Foot Protection | Closed-toe and closed-heel shoes are mandatory in the laboratory.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure.
3.1. Designated Work Area
-
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood.
-
The work area should be clearly marked with a warning sign indicating the presence of a carcinogenic and reproductively toxic substance.[11]
-
Ensure that an eyewash station and safety shower are readily accessible.[12]
3.2. PPE Donning and Doffing Protocol
The order of donning and doffing PPE is crucial to prevent cross-contamination.
-
Donning Sequence:
-
Lab coat
-
Inner pair of gloves
-
Respiratory protection (if required)
-
Eye protection
-
Outer pair of gloves (cuffed over the lab coat sleeves)
-
-
Doffing Sequence (to be performed in a designated area):
-
Remove outer pair of gloves.
-
Remove lab coat, turning it inside out as it is removed.
-
Remove eye protection.
-
Remove respiratory protection (if used).
-
Remove inner pair of gloves.
-
Wash hands thoroughly with soap and water.[11]
-
3.3. Handling the Solid Compound
-
Before handling, decontaminate the work surface in the chemical fume hood.
-
Perform all weighing operations within the fume hood. Use a balance with a draft shield to minimize air currents that could disperse the powder.
-
Use tools (spatulas, weighing paper) dedicated to this compound, or decontaminate them thoroughly after use.
-
After weighing, carefully clean the balance and surrounding area with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
3.4. Spill Response
-
Minor Spill (in a fume hood):
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Wet the absorbent material with a suitable solvent (e.g., ethanol) to prevent dust generation.
-
Carefully collect the material using a scoop or dustpan and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the safety officer.
-
Restrict access to the area.
-
Follow your institution's emergency response procedures for hazardous chemical spills.
-
Disposal Plan: Managing the Waste Stream
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (gloves, weighing paper, absorbent pads, etc.) in a dedicated, labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container.
-
-
Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]
-
Visualizing Safety Workflows
To further clarify the procedural logic, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow for this compound.
Caption: Emergency Response Plan for a Spill of this compound.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can confidently and safely advance your research with this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Retrieved from [Link]
-
Rosenheim Lab. (n.d.). Carcinogens. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Personal Protective Equipment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2768037, N-(1-methyl-1H-indazol-5-yl)thiourea. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Protective Clothing and Ensembles | NIOSH. Retrieved from [Link]
-
ResearchGate. (2018). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]
-
DuraLabel. (2025-12-16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Heparin Journals. (n.d.). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE): Protect the Worker with PPE. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. carlroth.com [carlroth.com]
- 6. N-(1-methyl-1H-indazol-5-yl)thiourea | C9H10N4S | CID 2768037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 8. duodirt0h05ld.cloudfront.net [duodirt0h05ld.cloudfront.net]
- 9. Personal Protective Equipment | CDC [cdc.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
